molecular formula C9H8N2O B100604 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 16075-68-6

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B100604
CAS No.: 16075-68-6
M. Wt: 160.17 g/mol
InChI Key: XVVOALIRSDLWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVOALIRSDLWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=O)C=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617819
Record name 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16075-68-6
Record name 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a heterocyclic compound of interest within the broader class of pyrido[1,2-a]pyrimidines. The pyrido[1,2-a]pyrimidine scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a range of biological activities.[1] This document provides a proposed synthetic protocol, predicted analytical data for characterization, and an overview of the potential biological relevance of this compound class, particularly in the context of cell signaling pathways pertinent to drug development.

Introduction

The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Derivatives of this scaffold are known to possess diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities. Notably, certain isomers, such as the pyrido[1,2-a]pyrimidin-4-ones, have been identified as allosteric inhibitors of the protein tyrosine phosphatase SHP2, a key regulator in multiple signaling pathways.[2] The targeted compound, this compound (CAS 16075-68-6), represents a specific isomer whose synthesis and properties are of interest for the exploration of new chemical space in drug discovery.

Proposed Synthesis

A regioselective synthesis of this compound can be proposed based on the reaction of the lithium amide of 2-amino-6-methylpyridine with an appropriate three-carbon electrophile, followed by thermal cyclization. This method is advantageous for favoring the formation of the 2-oxo isomer over the 4-oxo isomer.[3][4]

Reaction Scheme

The proposed two-step synthesis involves the initial acylation of the lithium amide of 2-amino-6-methylpyridine with ethyl propiolate to form an alkynamide intermediate. Subsequent thermal- or acid-catalyzed intramolecular cyclization yields the final product.

Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 2-Amino-6-methylpyridine D Lithium Amide Formation A->D 1. Deprotonation B n-Butyllithium (n-BuLi) B->D C Ethyl Propiolate E Acylation C->E 2. Acylation D->E F Alkynamide Intermediate E->F G Thermal Cyclization F->G 3. Cyclization H This compound G->H

Caption: Proposed Synthetic Workflow
Experimental Protocol

Materials:

  • 2-Amino-6-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Ethyl propiolate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Lithium Amide: A solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen). n-Butyllithium (1.1 eq) is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour.

  • Acylation: Ethyl propiolate (1.2 eq) is added dropwise to the cooled solution of the lithium amide. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up of Intermediate: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude alkynamide intermediate.

  • Cyclization: The crude intermediate is dissolved in anhydrous toluene and heated to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

As no experimental data is publicly available, the following characterization data are predicted based on the structure and known data for similar compounds.

Physical Properties
PropertyPredicted Value
Molecular FormulaC₉H₈N₂O
Molecular Weight160.18 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available; expected to be >150 °C
SolubilitySoluble in DMSO, DMF, and chlorinated solvents
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.90d1HH-4
~ 7.50t1HH-8
~ 6.80d1HH-7
~ 6.70d1HH-9
~ 6.20d1HH-3
~ 2.40s3H-CH₃ (at C-6)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~ 162.0C=O (C-2)
~ 150.0C-9a
~ 148.0C-6
~ 138.0C-8
~ 135.0C-4
~ 118.0C-7
~ 115.0C-9
~ 110.0C-3
~ 18.0-CH₃

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-3100mC-H stretch (aromatic)
~ 2920-2980wC-H stretch (methyl)
~ 1680-1700sC=O stretch (α,β-unsaturated lactam)
~ 1640, 1580m, sC=C and C=N stretching

Mass Spectrometry (EI):

m/zInterpretation
160[M]⁺ (Molecular ion)
132[M - CO]⁺
131[M - CO - H]⁺
104[M - CO - HCN]⁺

Biological Context and Signaling Pathways

While the specific biological activity of this compound has not been reported, the broader class of pyrido[1,2-a]pyrimidines has shown significant activity as inhibitors of SHP2.[2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-ERK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[5][6] Inhibition of SHP2 can disrupt these signaling cascades, leading to reduced cell proliferation and survival.[7]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[1,2-a]pyrimidinone (Potential Inhibitor) Inhibitor->SHP2

Caption: SHP2's Role in RAS-ERK and PI3K-AKT Pathways

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of this compound. The described synthetic route offers a regioselective approach to this specific isomer. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this compound. The established biological relevance of the pyrido[1,2-a]pyrimidine scaffold, particularly as SHP2 inhibitors, underscores the potential of this and related compounds as valuable tools in drug discovery and development, especially in the field of oncology. Further experimental validation of the proposed synthesis and characterization, as well as biological evaluation, is warranted.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. Due to the limited availability of experimental data for this specific molecule, this report combines available experimental values with predicted data to offer a broad profile. This document also outlines relevant experimental protocols for synthesis and biological evaluation based on methodologies applied to structurally related compounds.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is critical to note that while some experimental data is available, many parameters are based on computational predictions and should be confirmed through empirical testing.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.18 g/mol [1]
Melting Point 190.0 - 195.0 °CExperimental Data (TCI)
Boiling Point 283 °CPredicted
Density 1.21 g/cm³Predicted
pKa -2.34 ± 0.40Predicted
logP Not Found-
Solubility Not Found-
Appearance White to Light yellow to Light orange powder to crystalExperimental Data (TCI)
Purity >98.0%Experimental Data (TCI)

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This proposed pathway is based on established methodologies for the synthesis of the pyrido[1,2-a]pyrimidine scaffold.[2]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_amino_6_methylpyridine 2-Amino-6-methylpyridine reaction_step Domino Reaction: 1. Aza-Michael Addition 2. Intramolecular Cyclization 3. Tautomerization 2_amino_6_methylpyridine->reaction_step acrylate Acrylate Derivative (e.g., Ethyl propiolate) acrylate->reaction_step product This compound reaction_step->product

Proposed synthesis of this compound.
Experimental Protocol: General Domino Synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones[3]

This protocol describes a general method that could be adapted for the synthesis of this compound.

  • Reaction Setup: To a solution of the appropriate 2-aminopyridine (e.g., 2-amino-6-methylpyridine) in a suitable solvent such as hexafluoroisopropanol (HFIP), add the Michael acceptor (e.g., an acrylate derivative).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature. The specific temperature and reaction time will depend on the reactivity of the substrates and should be optimized accordingly.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the desired 2H-pyrido[1,2-a]pyrimidin-2-one.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the broader class of pyrido[1,2-a]pyrimidine derivatives has been investigated for various pharmacological activities. Notably, derivatives of the isomeric pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as allosteric inhibitors of the protein tyrosine phosphatase SHP2.[3] SHP2 is a key signaling node in multiple pathways that are frequently dysregulated in cancer.[4][5]

The SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways.[1][3] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site.[5] Upon binding of growth factors to their receptor tyrosine kinases (RTKs), SHP2 is recruited to the activated receptor complex, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[3][5] Activated SHP2 then dephosphorylates specific substrates, which paradoxically leads to the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation, survival, and differentiation.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative (Inhibitor) Inhibitor->SHP2 inhibits

Simplified SHP2 signaling pathways and potential inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential inhibitory activity of compounds like this compound against SHP2 and their effects on cancer cell proliferation.

In Vitro SHP2 Inhibition Assay[7][8]

This assay measures the direct enzymatic activity of SHP2 and its inhibition by a test compound.

  • Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. Recombinant human SHP2 protein is incubated with a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Compound Incubation: The test compound, serially diluted to various concentrations, is added to the wells containing the SHP2 enzyme and allowed to incubate.

  • Reaction Initiation and Measurement: The phosphatase reaction is initiated by the addition of the substrate. The fluorescence generated by the dephosphorylation of the substrate is monitored over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the half-maximal inhibitory concentration (IC₅₀) of the test compound is determined by plotting the reaction rates against the compound concentrations.

Cell Proliferation (MTT) Assay[9]

This colorimetric assay is a common method to assess the effect of a compound on cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., those known to have dysregulated SHP2 signaling) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO). The absorbance of the purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated.

G cluster_workflow Cell-Based Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with This compound (various concentrations) start->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Viability Assay (e.g., MTT or Luminescence-based) incubate->assay read Measure Signal (Absorbance or Luminescence) assay->read analyze Data Analysis: Calculate IC₅₀ read->analyze end Determine Anti-proliferative Activity analyze->end

References

An In-depth Technical Guide to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one (CAS Number 16075-68-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and characterization, and explores the known biological activities of the broader pyrido[1,2-a]pyrimidine class, highlighting the potential therapeutic relevance of this specific molecule.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow or light orange powder or crystal.[1] It is characterized by the following properties:

PropertyValueReference
CAS Number 16075-68-6[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.18 g/mol [1]
Melting Point 190.0 to 195.0 °C[1]
Boiling Point 283 °C (Predicted)[2]
Density 1.21 g/cm³ (Predicted)[2]
pKa -2.34 ± 0.40 (Predicted)[2]
InChI Key XVVOALIRSDLWJA-UHFFFAOYSA-N[3]

Synthesis and Characterization

The synthesis of the pyrido[1,2-a]pyrimidine scaffold can be achieved through various synthetic routes. A common and effective method involves the reaction of a 2-aminopyridine derivative with a suitable three-carbon synthon.

Experimental Protocol: Synthesis of Pyrido[1,2-a]pyrimidin-2-ones

General Procedure:

  • Reaction Setup: A solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF) or dioxane is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: An acrylic acid derivative, for example, ethyl acrylate or a related propiolate (1.1 eq), is added to the solution. A catalytic amount of a base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 100-150 °C) and stirred for several hours (monitoring by TLC is recommended).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Visualizing the Synthetic Workflow:

G General Synthetic Workflow for Pyrido[1,2-a]pyrimidin-2-ones cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 2-Amino-6-methylpyridine C Condensation & Cyclization (High Temperature, Optional Base) A->C B Acrylic Acid Derivative (e.g., Ethyl Propiolate) B->C D Work-up & Purification (Solvent Removal, Recrystallization/Chromatography) C->D E This compound D->E

Caption: A generalized workflow for the synthesis of the target compound.

Characterization Data

Detailed spectroscopic data for this compound is limited in the public domain. However, based on the structure, the following characteristic peaks would be expected:

  • ¹H NMR: Signals corresponding to the methyl group protons, aromatic protons of the pyridine ring, and vinyl protons of the pyrimidinone ring.

  • ¹³C NMR: Resonances for the methyl carbon, aromatic and vinyl carbons, and the carbonyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for C=O (carbonyl) stretching, C=N, and C=C stretching vibrations, as well as C-H stretching and bending vibrations.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported, the broader class of pyrido[1,2-a]pyrimidines has attracted significant interest from the scientific community due to their diverse pharmacological activities.[4][5]

Potential as Kinase Inhibitors

Many derivatives of the pyrido[2,3-d]pyrimidine scaffold, structurally related to the target compound, have been investigated as potent kinase inhibitors. For instance, certain derivatives have shown significant inhibitory activity against PIM-1 kinase, a promising target in cancer therapy.[4] The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.[4]

Illustrative Signaling Pathway:

G Potential Mechanism of Action via Kinase Inhibition A Pyrido[1,2-a]pyrimidine Derivative B Kinase (e.g., PIM-1) A->B Inhibition C Downstream Signaling (e.g., Pro-survival pathways) B->C Activation D Cell Cycle Progression C->D Promotes E Apoptosis C->E Inhibits

Caption: A simplified diagram illustrating the potential inhibitory effect on a signaling pathway.

Anticancer and Cytotoxic Potential

Several studies on related pyrido[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[4] The antiproliferative effects are often dose-dependent, with some compounds exhibiting IC₅₀ values in the micromolar to nanomolar range.

Table of Cytotoxicity Data for Related Compounds:

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine derivativesMCF-70.57 - 3.15[4]
Pyrido[2,3-d]pyrimidine derivativesHepG20.99 - 4.16[4]
Other Potential Therapeutic Areas

The versatile scaffold of pyrido[1,2-a]pyrimidines has been explored for a range of other therapeutic applications, including:

  • Antimicrobial agents

  • Anti-inflammatory agents

  • Anticonvulsant agents [6]

  • SHP2 inhibitors for cancer therapy[5]

Future Directions

This compound represents a molecule of interest within a pharmacologically significant class of compounds. Future research should focus on:

  • Development of a detailed and optimized synthesis protocol.

  • Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

  • Comprehensive biological evaluation, including:

    • Screening against a panel of kinases.

    • Cytotoxicity assays against various cancer cell lines.

    • Evaluation of antimicrobial and anti-inflammatory properties.

  • In-depth mechanistic studies to elucidate its mode of action and identify specific molecular targets.

This foundational work will be crucial in determining the therapeutic potential of this compound and guiding its further development in drug discovery programs.

References

The Diverse Biological Activities of Pyridopyrimidinone Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrimidinone scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse therapeutic potential of pyridopyrimidinone derivatives, with a primary focus on their anticancer properties. It also explores their emerging roles as antimicrobial and antiviral agents. This document summarizes key quantitative data, details common experimental methodologies for their biological evaluation, and visualizes relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Pyridopyrimidines, bicyclic heterocyclic compounds formed by the fusion of pyridine and pyrimidine rings, are of great interest in drug discovery.[1][2] Their structural similarity to endogenous purines and pyrimidines allows them to interact with a wide range of biological targets, leading to diverse pharmacological effects.[3][4] Among the various isomers, the pyrido[2,3-d]pyrimidine core has been extensively studied and has shown significant promise.[1][2] This guide will delve into the multifaceted biological activities of pyridopyrimidinone scaffolds, highlighting their potential as therapeutic agents.

Anticancer Activity

The most extensively documented biological activity of pyridopyrimidinone scaffolds is their anticancer potential.[5] These compounds have been shown to inhibit a variety of cancer-related targets, leading to the suppression of tumor growth and proliferation.

Kinase Inhibition

A primary mechanism through which pyridopyrimidinone derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5][6]

  • PI3K/mTOR Inhibition: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7] Several pyridopyrimidinone derivatives have been developed as potent dual inhibitors of PI3K and mTOR, demonstrating nanomolar enzymatic and cellular activities.[8][9] These compounds have been shown to induce G1-phase cell cycle arrest and apoptosis in cancer cells.[8][9]

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in the development and progression of several cancers.[6] Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of mutant EGFR (L858R/T790M), showing significant anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines.[10]

  • BCR-ABL Inhibition: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1] Pyridin-3-yl pyrimidine derivatives have been synthesized and evaluated as potent Bcr-Abl inhibitors, demonstrating promising anticancer activity against leukemia cell lines.[11]

  • CDK4/6 Inhibition: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy for treating certain types of breast cancer.[12] Palbociclib, an FDA-approved CDK4/6 inhibitor, features a pyridopyrimidine core structure.[13]

  • JNK Inhibition: c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various diseases, including cancer. Pyridopyrimidinone derivatives have been identified as potent and selective JNK inhibitors.[14]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected pyridopyrimidinone derivatives against various cancer cell lines and kinases.

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
1 JNK118--[14]
1 JNK218--[14]
1 JNK358--[14]
PD180970 p210Bcr-Abl170K562-[1]
B1 EGFRL858R/T790M13H19750.087[10]
B7 EGFRL858R/T790M-H19750.023[10]
Compound 52 --HepG-20.3[1]
Compound 55 --HepG-20.3[1]
Compound 59 --HepG-20.6[1]
Compound 60 --PC-35.47[1]
Compound 52 --PC-36.6[1]
Compound 53 --HCT-1165.9[1]
Compound 60 --HCT-1166.9[1]
Compound 52 --HCT-1167[1]
Compound IDCell LineGI50 (log10 M)Reference
Fluorinated pyridopyrimidine-2-thione Various-4.6[15]

Antimicrobial and Antiviral Activity

While the primary focus has been on anticancer applications, pyridopyrimidinone scaffolds have also demonstrated promising antimicrobial and antiviral activities.

Antibacterial Activity

Several pyridopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17] Some compounds have shown inhibitory activity comparable to standard antibiotics like streptomycin.[16] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.

Antiviral Activity

The antiviral potential of pyridopyrimidinones is an emerging area of research. Derivatives have been investigated for their activity against a range of viruses, including Hepatitis C Virus (HCV) and coronaviruses.[18][19] Some pyrimidine analogs have also been repurposed and shown to be effective against human enterovirus A71.

Experimental Protocols

The biological evaluation of pyridopyrimidinone derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[2]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[18]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[18]

  • Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[18]

  • Incubate the plate for 1.5 hours at 37°C.[18]

  • Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Shake the plate for 15 minutes at 37°C.[18]

  • Measure the absorbance at a wavelength of 492 nm using a microplate reader.[18]

In Vitro Kinase Inhibition Assay

These assays are used to determine the potency of compounds against specific kinases.

Principle: A common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[5] This assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decrease in the FRET signal.

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 384-well plate, add the kinase and the test compound and pre-incubate to allow for binding.[5]

  • Initiate the kinase reaction by adding a solution containing the substrate and ATP.[5]

  • Incubate the reaction for a specified time at room temperature.[5]

  • Stop the reaction and add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Read the TR-FRET signal on a compatible plate reader.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.[19]

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Wash the cells with PBS to remove the ethanol.

  • Treat the cells with RNase to degrade RNA and prevent its staining by PI.

  • Stain the cells with a solution containing propidium iodide.

  • Analyze the stained cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V

This assay is used to detect and quantify apoptosis (programmed cell death).[14]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to label apoptotic cells.[7] Propidium iodide is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[14]

Procedure:

  • Treat cells with the test compound to induce apoptosis.

  • Harvest the cells and wash them with PBS.[14]

  • Resuspend the cells in Annexin V binding buffer.[15]

  • Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.[14]

  • Incubate the cells in the dark at room temperature for 15-20 minutes.[15]

  • Analyze the cells by flow cytometry without washing.[14]

Signaling Pathways and Workflows

Visualizing the complex biological processes involved in the action of pyridopyrimidinone scaffolds can aid in understanding their therapeutic potential.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth |-- Pyridopyrimidinone Pyridopyrimidinone Inhibitors Pyridopyrimidinone->PI3K inhibit Pyridopyrimidinone->mTORC1 inhibit

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by pyridopyrimidinone scaffolds.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Pyridopyrimidinone Pyridopyrimidinone Inhibitors Pyridopyrimidinone->EGFR inhibit

Caption: The EGFR signaling cascade and its inhibition by pyridopyrimidinone derivatives.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Pyridopyrimidinone Library Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay Mechanism Mechanism of Action (Cell Cycle, Apoptosis) KinaseAssay->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: A general workflow for the discovery and preclinical evaluation of pyridopyrimidinone-based drug candidates.

Conclusion and Future Perspectives

Pyridopyrimidinone scaffolds represent a versatile and promising class of compounds with a wide array of biological activities. Their proven efficacy as anticancer agents, particularly as kinase inhibitors, has established them as a valuable core structure in drug discovery. The emerging evidence of their antimicrobial and antiviral potential further broadens their therapeutic horizons. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to develop novel and effective therapeutic agents for a range of diseases. The detailed methodologies and data presented in this guide aim to facilitate and inspire further investigation into this important class of heterocyclic compounds.

References

Spectroscopic Profile of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this document presents a predictive spectroscopic profile based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this compound and its derivatives in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data for this compound. These predictions are derived from the analysis of similar pyridopyrimidine structures and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~2.40s-CH₃ (at C6)
~6.30d~7.0H-3
~6.80d~9.0H-7
~7.40dd~9.0, ~2.0H-8
~7.60d~2.0H-9
~8.80d~7.0H-4

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~18.0CH₃
~110.0C-3
~115.0C-7
~125.0C-9
~135.0C-8
~148.0C-4a
~150.0C-6
~155.0C-9a
~160.0C-2 (C=O)
~162.0C-4

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic - CH₃)
~1680-1660StrongC=O stretch (amide)
~1640-1580StrongC=N and C=C stretch (ring)
~1480-1400MediumC-H bend (aliphatic)
~1300-1000MediumC-N stretch
~900-650StrongC-H out-of-plane bend (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
160High[M]⁺ (Molecular Ion)
132Medium[M - CO]⁺
131Medium[M - CHO]⁺
105Medium[M - CO - HCN]⁺
78Medium[C₅H₄N]⁺ (Pyridyl fragment)

Ionization Method: Electron Ionization (EI)

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~230Highπ → π
~280Mediumπ → π
~340Lown → π*

Solvent: Ethanol or Methanol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV to generate molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and standard methodologies for their determination. Researchers are encouraged to use this information as a starting point for their own experimental investigations.

Potential Therapeutic Targets of Pyridopyrimidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core therapeutic targets of pyridopyrimidinones, a versatile class of heterocyclic compounds with significant pharmacological potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising scaffold for novel therapeutic agents.

Introduction to Pyridopyrimidinones

Pyridopyrimidinones are fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[1][2] Their rigid, bicyclic structure serves as a valuable scaffold for the design and synthesis of molecules with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide will focus on the key molecular targets that are modulated by pyridopyrimidinone derivatives and the therapeutic implications of these interactions.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of pyridopyrimidinones stems from their ability to modulate the activity of several key enzymes and signaling pathways involved in various disease processes. The primary targets identified to date are detailed below.

Kinase Inhibition

A significant portion of the research on pyridopyrimidinones has focused on their activity as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5][6]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is a common feature in many cancers. Pyridopyrimidinone derivatives have been identified as potent dual inhibitors of PI3K and mTOR, effectively blocking this critical survival pathway in cancer cells.[9][10] This dual inhibition can lead to the suppression of downstream signaling, induction of apoptosis, and arrest of the cell cycle.[10]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Pyridopyrimidinones

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Pyridopyrimidinone Pyridopyrimidinone Pyridopyrimidinone->PI3K inhibits Pyridopyrimidinone->mTORC1 inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by pyridopyrimidinones.

Pyridopyrimidinone derivatives have demonstrated inhibitory activity against a range of tyrosine kinases that are pivotal in cancer progression.[11][12]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of proliferation in many solid tumors. Pyridopyrimidinones have been developed as EGFR inhibitors, with some compounds showing dual inhibition of EGFR and other kinases like CDK4.[13][14][15][16]

  • BCR-Abl: The fusion protein BCR-Abl is the hallmark of chronic myeloid leukemia. Certain pyridopyrimidinone derivatives have been shown to inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl.[11]

  • Other Tyrosine Kinases: The pyridopyrimidinone scaffold has been utilized to develop inhibitors of other important tyrosine kinases such as c-Src, Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFr), and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][17]

In addition to tyrosine kinases, pyridopyrimidinones also target serine/threonine kinases.

  • c-Jun N-terminal Kinase (JNK): JNKs, particularly JNK3, are implicated in neurodegenerative disorders. Pyridopyrimidinone-based JNK inhibitors have been developed as potential therapeutics for CNS diseases.[18]

  • PIM-1 Kinase: PIM-1 is an oncogene that promotes cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized as potent PIM-1 kinase inhibitors that induce apoptosis in cancer cells.[19]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyridopyrimidinone derivatives have been reported to inhibit CDK4/6, leading to cell cycle arrest and apoptosis.[13][20]

  • Monopolar spindle 1 (Mps1) Kinase: Mps1 is involved in cell division and is an attractive target for cancer therapy. A selective Mps1 kinase inhibitor with a pyridopyrimidine core has shown promise in preclinical studies.[3]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Some pyridopyrimidinone derivatives have been found to inhibit PDE3 and PDE5, leading to an increase in cAMP and cGMP levels, which can impact cell proliferation.[11][21][22][23] This mechanism has been explored for its potential in cancer therapy and for the treatment of erectile dysfunction.[21][22]

Induction of Apoptosis

A key mechanism through which pyridopyrimidinones exert their anticancer effects is the induction of apoptosis, or programmed cell death.[2][20][24] This is achieved through several interconnected pathways:

  • Modulation of Bcl-2 Family Proteins: Pyridopyrimidinone treatment can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[19][20]

  • Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Pyridopyrimidinones have been shown to activate key caspases, including caspase-3, -8, and -9.[19][20]

  • Upregulation of p53: The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress. Some pyridopyrimidinone derivatives have been observed to upregulate p53 expression.[20][25][26]

  • Cell Cycle Arrest: By inhibiting kinases like CDKs, pyridopyrimidinones can cause cell cycle arrest at the G1 or G2/M phases, which can subsequently trigger apoptosis.[19][20][25]

Logical Relationship: Mechanism of Apoptosis Induction by Pyridopyrimidinones

Apoptosis_Induction Pyridopyrimidinone Pyridopyrimidinone Kinase_Inhibition Kinase Inhibition (e.g., CDKs, PIM-1) Pyridopyrimidinone->Kinase_Inhibition p53_up p53 Upregulation Pyridopyrimidinone->p53_up Bcl2_mod Modulation of Bcl-2 Family (Bax up, Bcl-2 down) Pyridopyrimidinone->Bcl2_mod CellCycleArrest Cell Cycle Arrest (G1 or G2/M) Kinase_Inhibition->CellCycleArrest p53_up->Bcl2_mod p53_up->CellCycleArrest Caspase_act Caspase Activation (Caspase-3, -8, -9) Bcl2_mod->Caspase_act Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase_act->Apoptosis

Caption: Apoptosis induction mechanism of pyridopyrimidinones.

Antimicrobial Activity

Beyond their applications in oncology, pyridopyrimidinones have also demonstrated promising antimicrobial properties.[4][27][28][29] Some derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[29][30] The mechanism of antibacterial action for some pyridopyrimidines involves the inhibition of biotin carboxylase, an enzyme essential for fatty acid biosynthesis in bacteria.[30]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various pyridopyrimidinone derivatives against different therapeutic targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Pyridopyrimidinone Derivatives

Compound/SeriesTarget Kinase(s)IC50Reference
Pyridopyrimidinone derivativeJNK358 nM[18]
Pyridopyrimidinone derivativeJNK1/JNK218 nM[18]
Compound 4 PIM-111.4 nM[19]
Compound 10 PIM-117.2 nM[19]
Compound 65 PDGFr1.11 µM[11]
Compound 65 FGFr0.13 µM[11]
Compound 65 EGFr0.45 µM[11]
Compound 65 c-src0.22 µM[11]
PD180970p210Bcr-Abl170 nM[11]
Compound 65 CDK6115.38 nM[11]
Compound 66 CDK6726.25 nM[11]
Pyrazol-1-yl pyridopyrimidine 5 CDK4/cyclin D1, EGFRGood Inhibition[13]
Compound 10 CDK4/cyclin D1, EGFRGood Inhibition[13]

Table 2: Anticancer Activity of Pyridopyrimidinone Derivatives against Various Cell Lines

Compound/SeriesCell LineCancer TypeGI50 / IC50Reference
Pyridopyrimidine-2-thioneVarious (59 lines)Multiplelog10[GI50] = -4.6[31]
Compound 4 MCF-7Breast0.57 µM[19]
Compound 4 HepG-2Liver0.99-4.16 µM range[19]
Compound 6, 9, 10, 11 HepG-2Liver0.99-4.16 µM range[19]
Compound 52 HepG-2Liver0.3 µM[11][12]
Compound 55 HepG-2Liver0.3 µM[11][12]
Compound 59 HepG-2Liver0.6 µM[11][12]
Compound 60 PC-3Prostate5.47 µM[11][12]
Compound 52 PC-3Prostate6.6 µM[11][12]
Compound 60 HCT-116Colon6.9 µM[11][12]
Compound 52 HCT-116Colon7 µM[11][12]
Compound 53 HCT-116Colon5.9 µM[11][12]
Pyrazol-1-yl pyridopyrimidine 5 HeLaCervical9.27 µM[13]
Pyrazol-1-yl pyridopyrimidine 5 MCF-7Breast7.69 µM[13]
Pyrazol-1-yl pyridopyrimidine 5 HepG-2Liver5.91 µM[13]
Compound 6b PC-3ProstateMost Active[20]
Compound 6e --Most Active[20]
Compound 8d MCF-7BreastMost Active[20]
Compound 63 PC-3Prostate1.54 µM[12]
Compound 63 A-549Lung3.36 µM[12]
Compound 64 PC-3Prostate0.36 µM[12]
Compound 64 A-549Lung0.41 µM[12]

Table 3: Phosphodiesterase (PDE) Inhibitory Activity of Pyridopyrimidinone Derivatives

Compound/SeriesTarget PDEIC50Reference
Pyrazolopyrimidopyridazinone 5r PDE58.3 nM[21]
Cyclized pyridopyrimidone 121 PDE31.34 µM (cell proliferation)[11]

Key Experimental Protocols

This section outlines the general methodologies for key experiments frequently cited in the research of pyridopyrimidinone derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a pyridopyrimidinone derivative required to inhibit the activity of a specific kinase by 50% (IC50).

General Protocol:

  • Reagents and Materials: Recombinant kinase, specific substrate peptide, ATP, assay buffer, kinase inhibitor (pyridopyrimidinone derivative), detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure: a. Prepare serial dilutions of the pyridopyrimidinone derivative. b. In a microplate, add the kinase, substrate peptide, and the pyridopyrimidinone derivative at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature for a defined period. e. Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced or the phosphorylation of the substrate). f. Measure the signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Assay Start Start Prep_Inhibitor Prepare Serial Dilutions of Pyridopyrimidinone Start->Prep_Inhibitor Add_Reagents Add Kinase, Substrate, and Inhibitor to Microplate Prep_Inhibitor->Add_Reagents Initiate_Rxn Initiate Reaction with ATP Add_Reagents->Initiate_Rxn Incubate Incubate at Specific Temperature Initiate_Rxn->Incubate Stop_Rxn Stop Reaction and Add Detection Reagent Incubate->Stop_Rxn Measure_Signal Measure Signal with Plate Reader Stop_Rxn->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of pyridopyrimidinone derivatives on cancer cell lines.

General Protocol:

  • Reagents and Materials: Cancer cell lines, cell culture medium, pyridopyrimidinone derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the pyridopyrimidinone derivative for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals. d. Add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a pyridopyrimidinone derivative.

General Protocol:

  • Reagents and Materials: Cancer cell lines, pyridopyrimidinone derivative, Annexin V-FITC, Propidium Iodide (PI), binding buffer.

  • Procedure: a. Treat cells with the pyridopyrimidinone derivative for a specified time. b. Harvest the cells and wash them with PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. e. Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Annexin V-negative/PI-negative: Live cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells. Quantify the percentage of cells in each quadrant.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by pyridopyrimidinone treatment.

General Protocol:

  • Reagents and Materials: Treated and untreated cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, primary antibodies (against target proteins like p-Akt, Bcl-2, caspase-3), HRP-conjugated secondary antibodies, chemiluminescent substrate.

  • Procedure: a. Separate proteins from cell lysates by size using SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific to the protein of interest. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity to determine the relative expression levels of the target protein in treated versus untreated cells.

Conclusion and Future Directions

Pyridopyrimidinones represent a highly versatile and promising scaffold in medicinal chemistry. Their ability to target a wide array of key proteins and signaling pathways, particularly in the context of cancer, underscores their therapeutic potential. The data summarized in this guide highlights the significant progress made in identifying potent pyridopyrimidinone-based inhibitors of kinases and phosphodiesterases, as well as inducers of apoptosis.

Future research in this area should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their efficacy and minimize potential off-target effects. Further exploration of their therapeutic potential in other disease areas, such as neurodegenerative and inflammatory disorders, is also warranted. The detailed experimental protocols provided herein can serve as a foundation for the continued investigation and development of novel pyridopyrimidinone-based therapeutics.

References

The Ascending Trajectory of Pyrido[1,2-a]pyrimidin-2-ones: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and development of pyrido[1,2-a]pyrimidin-2-one derivatives has been compiled for researchers, scientists, and drug development professionals. This document navigates the synthetic landscape, biological activities, and therapeutic potential of this emerging class of heterocyclic compounds, offering a centralized resource for advancing research and development in this area.

The pyrido[1,2-a]pyrimidine core, a fused bicyclic N-heterocycle, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. While the pyrido[1,2-a]pyrimidin-4-one isomer has been more extensively studied, the 2-one scaffold represents a promising, yet less explored, area for therapeutic innovation. This guide provides an in-depth overview of the discovery and development of pyrido[1,2-a]pyrimidin-2-one derivatives, alongside comparative data from the more broadly researched 4-one isomers to highlight the potential of the core structure.

Discovery and Therapeutic Landscape

The pyrido[1,2-a]pyrimidine scaffold is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties. These include anticancer, anti-inflammatory, antimicrobial, antimalarial, and insecticidal activities.[1][2][3] Notably, mesoionic pyrido[1,2-a]pyrimidinones have emerged as potent insecticides, acting as inhibitors of the nicotinic acetylcholine receptor (nAChR). Furthermore, derivatives of the isomeric pyrido[1,2-a]pyrimidin-4-one have been identified as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways, and as inhibitors of aldose reductase.[2][4]

Despite the broad bioactivity of the parent scaffold, the pyrido[1,2-a]pyrimidin-2-one derivatives remain a relatively under-explored chemical space, presenting a significant opportunity for the discovery of novel therapeutic agents.[5][6]

Synthetic Strategies and Methodologies

The synthesis of the pyrido[1,2-a]pyrimidin-2-one core has been approached through several strategic routes, offering access to a variety of substituted derivatives.

Key Synthetic Approaches:
  • Domino Strategy: A multi-reaction cascade involving an aza-Michael addition, elimination, intramolecular acyl substitution, and a[7]-H shift has been effectively utilized.[7][8]

  • Cyclization of Alkynamides: Acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization, provides a regioselective route to the 2-oxo isomer.[5][6]

  • One-Pot Three-Component Reactions: Facile and efficient one-pot syntheses have been developed using aroylacetonitriles, 2-amino-N-heterocycles, and orthoesters.

A generalized workflow for the synthesis of pyrido[1,2-a]pyrimidin-2-one derivatives is depicted below.

G General Synthetic Workflow for Pyrido[1,2-a]pyrimidin-2-one Derivatives cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Cyclization cluster_3 Final Product 2-Aminopyridine 2-Aminopyridine Aza-Michael Adduct / Alkynamide Aza-Michael Adduct / Alkynamide 2-Aminopyridine->Aza-Michael Adduct / Alkynamide Reaction with Michael Acceptor or Alkynoate Ester Michael Acceptor / Alkynoate Ester Michael Acceptor / Alkynoate Ester Michael Acceptor / Alkynoate Ester->Aza-Michael Adduct / Alkynamide Intramolecular Cyclization Intramolecular Cyclization Aza-Michael Adduct / Alkynamide->Intramolecular Cyclization e.g., Thermal Conditions, Acid/Base Catalysis Pyrido[1,2-a]pyrimidin-2-one Core Pyrido[1,2-a]pyrimidin-2-one Core Intramolecular Cyclization->Pyrido[1,2-a]pyrimidin-2-one Core G Proposed Signaling Pathway for Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitors Growth Factor Receptor Growth Factor Receptor SHP2 SHP2 Growth Factor Receptor->SHP2 Activation RAS-ERK Pathway RAS-ERK Pathway SHP2->RAS-ERK Pathway Activation PI3K-AKT Pathway PI3K-AKT Pathway SHP2->PI3K-AKT Pathway Activation JAK-STAT Pathway JAK-STAT Pathway SHP2->JAK-STAT Pathway Activation Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration RAS-ERK Pathway->Cell Proliferation, Survival, Migration PI3K-AKT Pathway->Cell Proliferation, Survival, Migration JAK-STAT Pathway->Cell Proliferation, Survival, Migration Pyrido[1,2-a]pyrimidin-4-one Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor->SHP2 Inhibition

References

Unraveling the Molecular Trajectory: A Technical Guide to the Putative Mechanism of Action of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is not currently available in peer-reviewed literature. This guide, therefore, presents a putative mechanism of action extrapolated from comprehensive studies on structurally related pyrido[1,2-a]pyrimidine derivatives. The insights provided are intended to guide future research and hypothesis testing for this specific molecule.

Executive Summary

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These activities stem from the ability of this heterocyclic system to interact with a variety of enzymatic targets and signaling pathways. Based on extensive analysis of its structural analogs, it is hypothesized that this compound may primarily function as an enzyme inhibitor, potentially targeting kinases or phosphatases involved in cellular signaling. This guide synthesizes the available data on related compounds to construct a plausible mechanistic framework, complete with quantitative data, experimental protocols for further investigation, and visual representations of the implicated biological pathways.

The Pyrido[1,2-a]pyrimidine Scaffold: A Hub of Biological Activity

The pyrido[1,2-a]pyrimidine core is a versatile pharmacophore. Various derivatives have been synthesized and evaluated for a range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The specific biological activity is largely dictated by the nature and position of substituents on the heterocyclic ring system.

Postulated Mechanism of Action: Enzyme Inhibition

Drawing parallels from closely related pyrido[1,2-a]pyrimidin-4-one derivatives, a primary putative mechanism of action for this compound is the inhibition of key enzymes in cellular signaling pathways. Two of the most prominently documented targets for this class of compounds are the SHP2 phosphatase and various kinases.

Allosteric Inhibition of SHP2 Phosphatase

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical component of multiple signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and migration.[4] Overactivity of SHP2 is implicated in various cancers.

Derivatives of pyrido[1,2-a]pyrimidin-4-one have been identified as potent allosteric inhibitors of SHP2.[4] These compounds bind to a site away from the active center, inducing a conformational change that locks the enzyme in an inactive state. Given the structural similarity, this compound could potentially act in a similar manner.

The diagram below illustrates the central role of SHP2 in the RAS-ERK signaling cascade and the putative point of intervention for a pyrido[1,2-a]pyrimidine-based inhibitor.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation SHP2->Ras dephosphorylates negative regulators Inhibitor 6-Methyl-2H-pyrido [1,2-a]pyrimidin-2-one (Putative Inhibitor) Inhibitor->SHP2 inhibits

Figure 1: Putative SHP2 Inhibition by this compound.
Inhibition of Protein Kinases

The pyrido[2,3-d]pyrimidine scaffold, an isomer of the core structure , has been shown to be a potent inhibitor of several protein kinases, including EGFR, PIM-1, and macrophage colony-stimulating factor-1 receptor (FMS).[5][6][7] These kinases are crucial mediators of cell signaling and are often dysregulated in cancer and inflammatory diseases. The inhibitory action typically involves competitive binding at the ATP-binding site of the kinase.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the inhibitory activities of its close structural analogs against various enzymatic targets.

Table 1: Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives against SHP2
CompoundTargetIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
14iFull-length SHP20.104Kyse-5201.06[4]
14iSHP2-PTP> 50HBMEC30.75[4]
Table 2: Inhibitory Activity of Pyrido[1,2-a]pyrimidine Derivatives against Other Enzymes
Compound ClassTarget EnzymeIC50 RangeReference
2-Phenyl-pyrido[1,2-a]pyrimidin-4-onesAldose Reductase (ALR2)Micromolar to Submicromolar[8][9][10]
3-Aroylpyrido[1,2-a]pyrimidinesNitric Oxide Synthases (NOS)Varies with substitution[11]
Table 3: Antimalarial and Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-ones
CompoundActivityIC50 (µM)Strain/Cell LineReference
21Antimalarial33Pf 3D7[12]
37Antimalarial37Pf 3D7[12]

Recommended Experimental Protocols for Mechanism Elucidation

To validate the putative mechanism of action of this compound, the following experimental protocols, adapted from studies on its analogs, are recommended.

In Vitro SHP2 Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on SHP2 phosphatase activity.

Methodology:

  • Enzyme and Substrate: Recombinant full-length SHP2 and a synthetic phosphopeptide substrate (e.g., DiFMUP) are used.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA).

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

  • Reaction: In a 96-well plate, incubate the SHP2 enzyme with varying concentrations of the test compound for a predetermined period (e.g., 30 minutes) at room temperature.

  • Initiate Reaction: Add the phosphopeptide substrate to start the reaction.

  • Detection: Monitor the fluorescence signal generated by the dephosphorylation of the substrate at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SHP2_Assay_Workflow cluster_prep Preparation cluster_reaction Assay cluster_analysis Data Analysis Enzyme Recombinant SHP2 Incubation Incubate SHP2 with Compound Enzyme->Incubation Substrate Phosphopeptide Substrate Reaction Add Substrate & Incubate Substrate->Reaction Compound Test Compound Dilutions Compound->Incubation Incubation->Reaction Detection Measure Fluorescence Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: Workflow for In Vitro SHP2 Inhibition Assay.
Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or antiproliferative effects of the compound on cancer cell lines known to be dependent on SHP2 or specific kinase signaling.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., Kyse-520 for SHP2-dependent cancers) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the wealth of data on its structural analogs strongly suggests a role as an enzyme inhibitor, with SHP2 and various protein kinases as plausible targets. The methyl group at the 6-position may influence binding affinity and selectivity compared to unsubstituted parent compounds.

Future research should focus on the direct experimental validation of these hypotheses through the recommended in vitro and cellular assays. Further investigation into its effects on a broader panel of kinases and phosphatases, along with co-crystallization studies, will be instrumental in pinpointing its exact molecular target and mechanism of action. This will ultimately pave the way for the rational design and development of novel therapeutics based on the this compound scaffold.

References

A Technical Guide to In Silico Modeling of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, computational chemists, and drug development professionals involved in the discovery and design of novel therapeutics based on the pyrido[1,2-a]pyrimidine scaffold.

Abstract

The 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one core is a privileged heterocyclic scaffold that forms the basis for a variety of pharmacologically active agents.[1] Understanding the molecular interactions that drive the biological activity of this scaffold is paramount for rational drug design. This technical guide provides an in-depth overview of the core in silico methodologies used to model the interactions of this compound and its derivatives with biological targets. It details protocols for molecular docking, pharmacophore modeling, and molecular dynamics simulations, supported by data presentation and workflow visualizations to facilitate the design of new, potent, and selective inhibitors.

Introduction: The Pyrido[1,2-a]pyrimidine Scaffold

Pyrido[1,2-a]pyrimidine derivatives are a significant class of nitrogen-containing heterocycles, recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neurotropic properties.[1] The inherent structural features of this scaffold allow it to interact with diverse biological targets, making it an attractive starting point for drug discovery campaigns. Computational, or in silico, modeling provides a powerful, resource-efficient approach to explore these interactions, predict binding affinities, and guide the synthesis of optimized analogues.

This guide focuses on the systematic application of computational techniques to elucidate the binding mechanisms of this compound, a representative member of this chemical class. We will outline a general workflow, from target identification to the validation of binding hypotheses, using methodologies reported for closely related structures.

General In Silico Modeling Workflow

The computational investigation of a ligand's interaction with a biological target follows a structured, multi-step process. This workflow is designed to progressively refine our understanding of the molecular recognition events, starting from broad predictions and moving towards detailed dynamic analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening & Modeling cluster_2 Phase 3: Validation & Refinement cluster_3 Phase 4: Output Target_ID Target Identification (e.g., Urease, SHP2, Kinases) Protein_Prep Protein Structure Preparation Target_ID->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D, Minimization) Ligand_Prep->Docking Pharmacophore Pharmacophore Modeling Docking->Pharmacophore MD_Sim Molecular Dynamics Simulation Docking->MD_Sim SAR SAR & Lead Optimization Pharmacophore->SAR Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Binding_Energy->SAR

Caption: High-level workflow for in silico drug design.

Experimental Protocols: Core Methodologies

Target Identification and Preparation

The initial step involves identifying a relevant biological target. Pyrido[1,2-a]pyrimidine derivatives have been investigated as inhibitors of various enzymes, such as urease and protein tyrosine phosphatase SHP2.[2][3]

Protocol: Protein Preparation for Docking

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we consider Bacillus pasteurii urease.

  • Initial Cleaning: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands not required for defining the binding site.

  • Protonation and Optimization: Add hydrogen atoms to the protein structure. Use computational tools (e.g., Protein Preparation Wizard in Maestro, Protonate3D in MOE) to predict the correct ionization states of acidic and basic residues (His, Asp, Glu, Lys, Arg) at a physiological pH of 7.4.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. Typically, a root-mean-square deviation (RMSD) constraint of 0.3 Å is applied to the heavy atoms to preserve the crystal structure's integrity. The OPLS force field is commonly used for this step.

  • Receptor Grid Generation: Define the active site for docking. This is typically a cubic volume centered on the position of a known co-crystallized inhibitor or catalytically important residues, such as the nickel ions in the urease active site.[3]

Ligand Preparation

Proper preparation of the ligand (e.g., this compound) is critical for accurate docking.

Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch the 2D structure of the ligand and convert it to a 3D conformation using a suitable program (e.g., ChemDraw, LigPrep in Maestro).

  • Tautomer and Ionization States: Generate possible tautomers and ionization states of the ligand at the target physiological pH (7.4).

  • Energy Minimization: Minimize the energy of each generated ligand conformation to obtain a low-energy, stable structure. The MMFF94 or OPLS force field is commonly employed for this purpose.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] This technique is instrumental in virtual screening and understanding structure-activity relationships (SAR).

G PDB Prepared Protein (Receptor) GRID Define Binding Site (Grid Generation) PDB->GRID LIG Prepared Ligand Database DOCK Run Docking Algorithm (e.g., AutoDock Vina, GLIDE) LIG->DOCK GRID->DOCK POSE Generate & Score Poses (Binding Energy Estimation) DOCK->POSE ANALYSIS Analyze Top Poses (Interactions, Clustering) POSE->ANALYSIS G cluster_0 Input cluster_1 Process cluster_2 Application LIGANDS Set of Active Ligands OR Ligand-Protein Complex GEN Generate/Identify Pharmacophore Features LIGANDS->GEN MAP Align Ligands & Create Hypothesis GEN->MAP VALIDATE Validate Model (Test Set, Decoys) MAP->VALIDATE SCREEN Virtual Screening of Compound Libraries VALIDATE->SCREEN

References

The Pharmacological Profile of the Pyrido[1,2-a]pyrimidin-2-one Core: A Case Study of the GIRK Channel Activator ML297

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antidepressant, gastrointestinal protective, neurotropic, and anticancer properties.[1] This technical guide delves into the pharmacological profile of the pyrido[1,2-a]pyrimidin-2-one core, with a comprehensive focus on the well-characterized compound ML297 (also known as VU0456810). While specific pharmacological data for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is limited in publicly available literature, ML297 serves as an exemplary model for understanding the therapeutic potential of this chemical class, particularly in the context of ion channel modulation.

ML297 is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which play a crucial role in regulating neuronal excitability.[2][3] This guide will provide a detailed overview of the pharmacology of ML297, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Pharmacological Profile of ML297

Mechanism of Action

ML297 is a selective activator of G-protein-gated inwardly rectifying K+ (GIRK/Kir3) channels.[4] Specifically, it shows a preference for heterotetrameric GIRK channels containing the GIRK1 subunit, such as GIRK1/2, which are predominantly found in the brain.[2][5] The activation of these channels by ML297 leads to an efflux of potassium ions from the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[6] This mechanism of action underlies its potential therapeutic effects, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3]

The activation of GIRK channels by ML297 is independent of G-protein signaling.[4][7] While GIRK channels are endogenously activated by the Gβγ subunits of G-proteins following the stimulation of Gi/o-coupled receptors, ML297 directly interacts with the channel.[4][8] However, the activity of ML297 is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for GIRK channel function.[4][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ML297 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of ML297

TargetAssay TypeParameterValueReference(s)
GIRK1/2Thallium FluxEC50160 nM[2][5]
GIRK1/2Whole-Cell ElectrophysiologyEC50233 ± 38 nM[4]
GIRK1/4Thallium FluxEC50887 nM
GIRK1/3Thallium FluxEC50914 nM
GIRK2Thallium Flux-Inactive[2][5]
GIRK2/3Thallium Flux-Inactive[2][5]
Kir2.1Thallium Flux-Inactive
Kv7.4Thallium Flux-Inactive
hERGThallium FluxIC50~10 µM[2]

Table 2: In Vivo Efficacy of ML297 in Epilepsy Models

ModelAnimalDoseEffectReference(s)
Maximal Electroshock (MES)Mouse60 mg/kg (i.p.)Significant delay in seizure onset[2]
Pentylenetetrazole (PTZ)-induced seizuresMouse60 mg/kg (i.p.)Significantly prevented convulsions and fatality[2][5]

Experimental Protocols

Thallium Flux Assay for GIRK Channel Activation

This high-throughput screening assay is used to identify and characterize modulators of potassium channels. Thallium ions (Tl+) are used as a surrogate for K+ ions.

Materials:

  • HEK-293 cells stably expressing the desired GIRK channel subunits.

  • FluxOR™ Potassium Ion Channel Assay Kit or similar.

  • ML297 and other test compounds.

  • Assay buffer and stimulus buffer containing thallium sulfate.

  • Microplate reader capable of kinetic fluorescence measurements.

Protocol:

  • Cell Plating: Seed the HEK-293 cells expressing the GIRK channels into 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate the plate at room temperature in the dark for 60-90 minutes.

  • Compound Addition: Add ML297 or other test compounds at various concentrations to the wells.

  • Signal Detection: Place the plate in a kinetic plate reader. Measure the baseline fluorescence.

  • Thallium Addition: Add the thallium-containing stimulus buffer to all wells simultaneously using the plate reader's integrated fluidics.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time. The influx of Tl+ through open GIRK channels will lead to an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the GIRK channel activity. Calculate EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[9][10][11]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

Materials:

  • HEK-293 cells expressing GIRK channels.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.1 CaCl2, 4 MgATP, 0.3 Na2GTP, pH 7.2).

  • ML297 and other relevant ligands.

Protocol:

  • Cell Preparation: Plate cells on glass coverslips.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Drug Application: Perfuse the cell with the extracellular solution containing ML297 at various concentrations.

  • Current Recording: Record the resulting inward currents, which are carried by K+ ions flowing through the activated GIRK channels.

  • Data Analysis: Measure the amplitude of the ML297-evoked currents and plot the concentration-response relationship to determine the EC50.[12][13][14]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This is a widely used in vivo model to screen for anticonvulsant activity. PTZ is a GABAA receptor antagonist that induces seizures.

Materials:

  • Male C57BL/6 mice.

  • ML297, vehicle control (e.g., 2% DMSO in 0.5% aqueous hydroxypropyl cellulose), and positive control (e.g., sodium valproate).

  • Pentylenetetrazole (PTZ) solution in saline.

  • Syringes and needles for intraperitoneal (i.p.) injections.

  • Observation chambers.

Protocol:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Drug Administration: Inject mice i.p. with ML297 (e.g., 60 mg/kg), vehicle, or a positive control.

  • Waiting Period: Allow 30 minutes for drug absorption and distribution.

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 40 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency to the first convulsion and the incidence of mortality for a predefined period (e.g., 30 minutes).

  • Data Analysis: Compare the seizure latency and survival rates between the different treatment groups using appropriate statistical methods.[2][15][16][17]

Signaling Pathways and Experimental Workflows

GIRK Channel Signaling Pathway

The following diagram illustrates the canonical G-protein-dependent activation of GIRK channels and the direct activation by ML297.

GIRK_Signaling cluster_GPCR GPCR-Mediated Activation cluster_Direct Direct Activation Agonist Agonist (e.g., GABA) GPCR Gαi/o-Coupled Receptor Agonist->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates GIRK_channel GIRK Channel (GIRK1-containing) G_betagamma->GIRK_channel Binds and Activates ML297 ML297 ML297->GIRK_channel Directly Activates (PIP2-dependent) Hyperpolarization Membrane Hyperpolarization GIRK_channel->Hyperpolarization K+ Efflux Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Caption: GIRK channel activation by GPCRs and direct modulation by ML297.

Experimental Workflow for In Vitro Characterization of ML297

This diagram outlines the typical workflow for characterizing a compound like ML297 in vitro.

In_Vitro_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_Compound Hit Compound Identified HTS->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization ML297 ML297 Lead_Optimization->ML297 Electrophysiology Electrophysiology (Whole-Cell Patch-Clamp) ML297->Electrophysiology Mechanism_Studies Mechanism of Action Studies (e.g., G-protein dependence, PIP2 dependence) ML297->Mechanism_Studies Potency_Selectivity Determine Potency (EC50) and Selectivity Profile Electrophysiology->Potency_Selectivity Mechanism_Elucidation Elucidate Activation Mechanism Mechanism_Studies->Mechanism_Elucidation

Caption: A typical workflow for the in vitro characterization of a GIRK channel activator.

Logical Workflow for In Vivo Anticonvulsant Testing

This diagram illustrates the decision-making process for the in vivo evaluation of a potential anticonvulsant compound.

In_Vivo_Workflow Start Candidate Compound (e.g., ML297) PK_Studies Pharmacokinetic Studies (Brain Penetration, Half-life) Start->PK_Studies Sufficient_Exposure Sufficient CNS Exposure? PK_Studies->Sufficient_Exposure Acute_Seizure_Model Acute Seizure Model (e.g., PTZ or MES) Sufficient_Exposure->Acute_Seizure_Model Yes Stop Stop or Redesign Sufficient_Exposure->Stop No Efficacy_Observed Efficacy Observed? Acute_Seizure_Model->Efficacy_Observed Chronic_Seizure_Model Chronic Seizure Model (e.g., Kindling) Efficacy_Observed->Chronic_Seizure_Model Yes Efficacy_Observed->Stop No Proceed Proceed to Further Development Chronic_Seizure_Model->Proceed

Caption: Logical workflow for in vivo anticonvulsant testing of a candidate compound.

Conclusion

The pyrido[1,2-a]pyrimidin-2-one scaffold represents a promising starting point for the development of novel therapeutics. The detailed pharmacological profile of ML297 as a potent and selective GIRK channel activator highlights the potential of this chemical class to modulate ion channels and influence neuronal excitability. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in exploring the therapeutic utility of pyrido[1,2-a]pyrimidine derivatives. Further investigation into compounds with this core structure may lead to the discovery of new treatments for a range of neurological disorders.

References

Methodological & Application

Application Note: A Novel Domino Strategy for the Synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure found in numerous pharmacologically active compounds. Derivatives of this core exhibit a wide range of biological activities and are key components in the design of novel therapeutics. Consequently, the development of efficient, sustainable, and high-yielding synthetic routes to access these molecules is of significant interest to the chemical and pharmaceutical research community. This application note details a novel, hexafluoroisopropanol (HFIP)-mediated domino strategy for the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a representative member of this important class of compounds.

Principle of the Method

This modern synthetic approach utilizes a domino reaction, a sequence of intramolecular transformations that occur under the same reaction conditions without the isolation of intermediates. This strategy is highly efficient, minimizing solvent usage and purification steps. The synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones via this method involves four sequential reactions: an aza-Michael addition, elimination of water, an intramolecular acyl substitution, and a final[1][2]-hydride shift to yield the aromatic product.[1]

Hexafluoroisopropanol (HFIP) serves as both the reaction medium and a promoter for the cascade.[1] Its unique properties, including high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability, facilitate the key steps of the reaction sequence under catalyst-free conditions. This methodology represents a significant advancement over classical methods that may require harsh reagents, catalysts, or multi-step procedures.[1]

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative and qualitative differences between the novel domino route and a conventional cyclocondensation approach for synthesizing the target compound.

ParameterNovel Domino Route (HFIP-Mediated)Conventional Cyclocondensation
Starting Materials 2-Amino-6-methylpyridine, Ethyl acrylate2-Amino-6-methylpyridine, β-Ketoester (e.g., Ethyl acetoacetate)
Solvent / Promoter Hexafluoroisopropanol (HFIP)High-boiling solvents (e.g., Dowtherm A, PPA) or strong acid/base catalysts
Reaction Steps One-pot domino reactionOften requires multiple steps with intermediate isolation
Temperature Moderate (Reflux in HFIP, ~60 °C)High temperatures (>150 °C) are common
Reaction Time Typically 4-12 hoursCan range from 12 to 48 hours
Typical Yield High (up to 95% reported for analogues)[1]Variable, often moderate to good
Byproducts Primarily waterVarious, depending on side reactions and reagents
Green Chemistry Aspect Catalyst-free, recyclable solvent, high atom economy[1]High energy consumption, use of hazardous reagents/solvents

Detailed Experimental Protocols

Protocol 1: Novel Domino Synthesis of this compound

This protocol describes the synthesis using the HFIP-mediated domino reaction.

Materials:

  • 2-Amino-6-methylpyridine (1.0 mmol, 108.14 mg)

  • Ethyl acrylate (1.2 mmol, 120.14 mg, 0.13 mL)

  • Hexafluoroisopropanol (HFIP) (3 mL)

  • Round-bottom flask (10 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • To a 10 mL round-bottom flask, add 2-amino-6-methylpyridine (1.0 mmol, 108.14 mg).

  • Add 3 mL of hexafluoroisopropanol (HFIP) to the flask and stir until the solid is fully dissolved.

  • Add ethyl acrylate (1.2 mmol, 0.13 mL) to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (~60 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the HFIP solvent under reduced pressure using a rotary evaporator. Note: HFIP is volatile and can be collected and recycled.

  • The resulting crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexane) to afford the pure this compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

Synthetic Pathway Diagram

G cluster_reactants Starting Materials cluster_domino Domino Cascade in HFIP cluster_product Final Product A 2-Amino-6-methylpyridine C Aza-Michael Addition A->C + HFIP, Reflux B Ethyl Acrylate B->C + HFIP, Reflux D Elimination C->D E Intramolecular Acyl Substitution D->E F [1,3]-H Shift E->F G This compound F->G Product Formation

Caption: Domino reaction pathway for the synthesis of the target compound.

Experimental Workflow Diagram

G prep 1. Reagent Preparation react 2. Reaction Setup (Add reagents to HFIP) prep->react reflux 3. Reflux (~60 °C, 8-12h) react->reflux monitor 4. TLC Monitoring reflux->monitor workup 5. Solvent Removal (Rotary Evaporation) monitor->workup Reaction Complete purify 6. Purification (Silica Gel Chromatography) workup->purify product 7. Pure Product purify->product

Caption: Step-by-step experimental workflow for the domino synthesis.

References

Application Notes and Protocols for High-Throughput Screening of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one belongs to the pyrido[1,2-a]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] Derivatives of pyrido[1,2-a]pyrimidine have been reported to exhibit a wide range of pharmacological activities, including anticancer, antidepressant, and neurotropic properties.[1] Given the therapeutic potential of this chemical class, this compound is a candidate for inclusion in high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets. These application notes provide detailed protocols for screening this compound against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).

Compound Information:

ParameterValueReference
Compound Name This compound[2][3]
CAS Number 16075-68-6[2]
Molecular Formula C9H8N2O[2]
Molecular Weight 160.18 g/mol [2]
Purity ≥98%[2][3]

Application 1: Protein Kinase Inhibition Assays

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[4][5] The pyrido[1,2-a]pyrimidine scaffold has been identified in compounds targeting kinases.[6][7] Therefore, screening this compound against a panel of protein kinases is a rational approach to identify potential inhibitory activity.

Signaling Pathway: Generic Kinase Cascade

Below is a diagram illustrating a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common pathway investigated in drug discovery.

Kinase_Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Inhibitor->RAF Potential Inhibition Inhibitor->MEK Potential Inhibition

Caption: A generic kinase signaling pathway.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP produced is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., a MAP Kinase)

  • Substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound (dissolved in DMSO)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

The inhibitory activity of this compound is determined by the reduction in the luminescent signal. The half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.

Concentration (µM)Luminescence (RLU)% Inhibition
0 (Control)1,500,0000
0.11,350,00010
1825,00045
10225,00085
10050,00097

Application 2: GPCR Modulation Assays

GPCRs are the largest family of cell surface receptors and are targets for a significant portion of modern pharmaceuticals.[8] They mediate cellular responses to a wide variety of extracellular stimuli.[8] HTS assays for GPCRs often monitor changes in downstream second messengers, such as calcium ions (Ca2+) or cyclic AMP (cAMP).[8][9]

Experimental Workflow: Calcium Flux Assay

This workflow outlines the steps for a fluorescent-based calcium flux assay to identify modulators of Gq-coupled GPCRs.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing the target GPCR Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition 3. Add 6-Methyl-2H-pyrido [1,2-a]pyrimidin-2-one Dye_Loading->Compound_Addition Ligand_Addition 4. Add agonist to stimulate the GPCR Compound_Addition->Ligand_Addition Detection 5. Measure fluorescence (calcium flux) Ligand_Addition->Detection Data_Processing 6. Calculate % activity or % inhibition Detection->Data_Processing Hit_ID 7. Identify 'Hits' (active compounds) Data_Processing->Hit_ID

Caption: A typical workflow for a cell-based HTS assay.

Experimental Protocol: Calcium Flux Assay for GPCR Antagonists

This protocol is designed to identify antagonists of a Gq-coupled GPCR.

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., HEK293 cells).

  • Cell culture medium.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (to prevent dye leakage).

  • A known agonist for the target GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound (dissolved in DMSO).

  • 384-well black, clear-bottom assay plates.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.

  • Dye Loading:

    • Remove the cell culture medium.

    • Add the Fluo-4 AM loading buffer containing probenecid.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Transfer the plate to the fluorescence reader.

    • Add various concentrations of this compound to the wells.

    • Incubate for 15-30 minutes.

  • Agonist Stimulation and Detection:

    • Measure the baseline fluorescence.

    • Add the GPCR agonist at a concentration that elicits a submaximal response (EC80).

    • Immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes) to capture the calcium flux.

  • Data Acquisition: Record the fluorescence signal before and after agonist addition.

Data Analysis:

The antagonistic activity is measured as a decrease in the agonist-induced calcium signal. The IC50 value represents the concentration of the compound that inhibits 50% of the agonist response.

Compound Concentration (µM)Peak Fluorescence (RFU)% Inhibition
0 (Agonist only)50,0000
0.145,00010
127,50045
1010,00080
1002,50095

The provided protocols offer a starting point for assessing the biological activity of this compound in a high-throughput screening context. Based on the activities of related compounds, this molecule represents a viable candidate for screening against protein kinases and GPCRs. Successful hit identification from these primary screens would necessitate further validation through secondary assays and structure-activity relationship (SAR) studies to develop promising lead compounds.

References

Application Notes and Protocols for In Vitro Assays with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and related pyrido[1,2-a]pyrimidine derivatives. The protocols outlined below are foundational methods for assessing the cytotoxic, kinase inhibitory, and anti-inflammatory potential of this class of compounds.

I. Overview of Pyrido[1,2-a]pyrimidine Derivatives

The pyrido[1,2-a]pyrimidine scaffold is a key heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Derivatives have shown potential as anticancer, anti-inflammatory, and kinase-modulating agents.[1][2] Specifically, various substituted pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as inhibitors of aldose reductase, SHP2, and other enzymes, highlighting the therapeutic potential of this chemical class.[3][4] While specific data for this compound is not extensively available in the public domain, the following protocols for related compounds provide a strong framework for its characterization.

II. Data Presentation: In Vitro Activity of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidinone Derivatives

The following tables summarize the in vitro activity of various pyrimidine derivatives, providing a reference for the potential efficacy of this compound.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines [5]

CompoundTarget Cell LineIC50 (µM)
Compound 4 MCF-7 (Breast Cancer)0.57
HepG2 (Liver Cancer)1.13
Compound 11 MCF-7 (Breast Cancer)1.31
HepG2 (Liver Cancer)0.99
Staurosporine (Control) HepG2 (Liver Cancer)5.07

Table 2: PIM-1 Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives [5]

CompoundPIM-1 Kinase IC50 (nM)% Inhibition
Compound 4 11.497.8
Compound 10 17.294.6
Compound 6 34.689.6
Compound 11 21.492.1
Staurosporine (Control) 16.795.6

Table 3: CDK2 Kinase Inhibition by Pyrazolo[3,4-d]pyrimidinone Derivatives [6]

| Compound | CDK2 Kinase IC50 (µM) | |---|---|---| | Compound 4a | 0.21 | | Roscovitine (Control) | 0.25 |

III. Experimental Protocols

A. Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[2]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[2]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Compound & Vehicle Control A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

B. In Vitro Kinase Inhibition Assay (Example: PIM-1)

This protocol describes a method to assess the inhibitory activity of the compound against a specific protein kinase, such as PIM-1.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then used in a coupled enzyme system to generate a detectable signal (e.g., fluorescence).[7]

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.[7]

    • PIM-1 Kinase Solution: Dilute recombinant human PIM-1 kinase in Kinase Buffer.[7]

    • Substrate/ATP Solution: Dilute a biotinylated peptide substrate and ATP in Kinase Buffer.[7]

    • Test Compound: Prepare serial dilutions of this compound in DMSO, then further dilute in Kinase Buffer.[7]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound solution to the wells.[7]

    • Add 10 µL of the PIM-1 kinase solution to each well.[7]

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution.[7]

    • Incubate at room temperature for 60 minutes.[7]

    • Stop the reaction and add detection reagents.[7]

    • Incubate for 60 minutes at room temperature, protected from light.[7]

    • Read the plate on a suitable plate reader.

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

G cluster_pathway Generic Kinase Inhibition Pathway Kinase Protein Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase ATP ATP ATP->Kinase CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor 6-Methyl-2H-pyrido [1,2-a]pyrimidin-2-one Inhibitor->Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway.

C. Nitric Oxide Synthase (NOS) Inhibition Assay

This assay evaluates the ability of the compound to inhibit the activity of nitric oxide synthases, which are involved in inflammatory processes.

Principle: The inhibitory effect is determined by measuring the amount of nitric oxide (NO) produced by the enzyme. This can be quantified using the Griess reagent, which reacts with nitrite, a stable product of NO oxidation.[8]

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified inducible NOS (iNOS) or neuronal NOS (nNOS) and serial dilutions of this compound.

  • Reaction Mixture: In a microplate, combine the NOS enzyme, the test compound, and the necessary co-factors (e.g., NADPH, L-arginine).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Griess Reaction: Add Griess reagent to each well and incubate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NOS inhibition and determine the IC50 value.

IV. Signaling Pathways Potentially Modulated by Pyrido[1,2-a]pyrimidine Derivatives

Several signaling pathways are implicated in the diseases targeted by pyrido[1,2-a]pyrimidine derivatives, such as cancer and inflammation. These include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[3]

G cluster_pathways Key Cancer-Related Signaling Pathways cluster_ras_erk RAS-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival JAK JAK STAT STAT JAK->STAT Transcription GeneExpression GeneExpression STAT->GeneExpression Transcription Inhibitor Potential Inhibition by Pyrido[1,2-a]pyrimidine Derivatives Inhibitor->MEK Inhibitor->PI3K Inhibitor->JAK

Caption: Overview of key signaling pathways in cancer.

References

Application of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one in Cancer Cell Lines: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the anticancer activities of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one in cancer cell lines is not available in the public domain. This document provides a detailed overview of the application and methodologies used for structurally related compounds, primarily derivatives of pyrido[1,2-a]pyrimidin-4-one and pyrido[2,3-d]pyrimidine, to serve as a practical guide for researchers interested in this chemical scaffold. The presented data and protocols are based on published studies of these related compounds and should be adapted and validated for this compound.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct data on this compound is limited, its structural analogs have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms including the induction of apoptosis and cell cycle arrest. This application note summarizes the cytotoxic activities, mechanisms of action, and relevant experimental protocols for key pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, providing a valuable resource for the investigation of novel compounds within this class.

Data Presentation: Cytotoxicity of Pyrido-pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrido-pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: IC50 Values of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound IDCancer Cell LineIC50 (µM)
14i Kyse-520 (Esophageal)1.06[1]
NCI-H358 (Lung)Not specified, but stronger than SHP099
MIA-PaCa2 (Pancreatic)Not specified, but stronger than SHP099
HBMEC (Normal)30.75[1]
13a SHP2 (enzymatic assay)Not specified, but showed good inhibitory activity[1]

Table 2: IC50 Values of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
Compound 4 MCF-7 (Breast)0.57[2][3]
HepG2 (Liver)1.13[2][3]
Compound 11 MCF-7 (Breast)1.31[2][3]
HepG2 (Liver)0.99[2][3]
Compound 15f PC-3 (Prostate)0.36[4]
A-549 (Lung)0.41[4]

Mechanism of Action

Studies on pyrido-pyrimidine derivatives suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: Certain pyrido[2,3-d]pyrimidine derivatives have been shown to significantly increase the apoptotic cell population in MCF-7 cells. For instance, one compound increased the total apoptosis in treated cells to 36.14% compared to 0.62% in the control group.[2][3]

  • Cell Cycle Arrest: Pyrido[1,2-a]pyrimidin-4-one and pyrido[2,3-d]pyrimidine derivatives have been observed to cause cell cycle arrest at the G1 or G0/G1 phase.[1][2][3] This is often associated with the enhanced expression of cell cycle inhibitors like p21.[4]

  • Signaling Pathway Inhibition: The anticancer activity of these compounds has been linked to the inhibition of specific signaling pathways. For example, a pyrido[1,2-a]pyrimidin-4-one derivative, 14i , acts as an allosteric SHP2 inhibitor, leading to the downregulation of phosphorylation levels of Akt and Erk1/2 in Kyse-520 cells.[1] Certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically performed to evaluate the anticancer properties of pyrido-pyrimidine derivatives.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HepG2, PC-3, A-549, Kyse-520) and a normal cell line (e.g., HBMEC) are used.

  • Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-Erk1/2, Erk1/2, p21, Caspase-3, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

SHP2_Inhibition_Pathway Compound Pyrido[1,2-a]pyrimidin-4-one (e.g., 14i) SHP2 SHP2 Compound->SHP2 Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces RAS_ERK RAS-ERK Pathway SHP2->RAS_ERK Activates PI3K_AKT PI3K-AKT Pathway SHP2->PI3K_AKT Activates p_Erk p-Erk1/2 RAS_ERK->p_Erk Phosphorylates p_Akt p-Akt PI3K_AKT->p_Akt Phosphorylates Proliferation Cell Proliferation, Survival, Migration p_Erk->Proliferation Promotes p_Akt->Proliferation Promotes

Caption: SHP2 Inhibition Pathway by a Pyrido[1,2-a]pyrimidin-4-one Derivative.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture start->culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 culture->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Western Blot Analysis mechanism->western_blot data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General Experimental Workflow for Anticancer Drug Screening.

References

Application Notes & Protocols: Dissolving 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Proper dissolution and handling of this compound are crucial for accurate and reproducible experimental results in biological assays and other research applications. This document provides a detailed experimental procedure for dissolving this compound and preparing stock solutions for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating molar concentrations and for understanding the compound's general characteristics.

PropertyValueSource
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.18 g/mol [1]
Appearance Solid (presumed)General knowledge
Purity ≥98% (typical)[1]

Experimental Protocols

General Guidelines for Handling and Storage
  • Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store the solid compound in a tightly sealed container, protected from light and moisture, at room temperature. For long-term storage, consider refrigeration at 2-8 °C.

Recommended Solvents and Solubility Testing

Recommended Solvents (in order of preference for biological applications):

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • 1,2-Dichlorobenzene (DCB) - for specific chemical reactions requiring high temperatures.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for biological screening.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 160.18 g/mol × 0.001 L × 1000 mg/g = 1.6018 mg

  • Weigh the compound:

    • Accurately weigh approximately 1.6 mg of this compound using a calibrated analytical balance. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, if 1.60 mg was weighed, add 1.0 mL of DMSO.

    • Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied, but caution should be exercised as heat may degrade the compound.

  • Storage of Stock Solution:

    • Once dissolved, the stock solution should be stored at -20°C or -80°C to maintain its stability.

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol for Solubility Assessment in Various Solvents

This protocol outlines a method to qualitatively assess the solubility of the compound in different organic solvents.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., DMSO, Ethanol, Methanol, Ethyl Acetate, DCM)

  • Small glass vials or test tubes

  • Vortex mixer

Procedure:

  • Weigh approximately 1 mg of this compound into separate, labeled vials for each solvent to be tested.

  • Add 100 µL of the respective solvent to each vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect each vial for undissolved solid.

  • If the solid has dissolved, add another 1 mg of the compound and repeat step 3 to estimate the approximate solubility.

  • Record the observations in a table.

Table for Solubility Assessment (Example Data):

SolventApprox. Solubility (mg/mL)Observations
DMSO >10Readily dissolves to form a clear solution.
Ethanol ~5Dissolves with vortexing.
Methanol ~5Dissolves with vortexing.
Ethyl Acetate <1Partially soluble.
DCM <1Sparingly soluble.

Mandatory Visualizations

Experimental Workflow for Dissolution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh Compound transfer Transfer to Vial weigh->transfer add_solvent Add Solvent transfer->add_solvent vortex Vortex add_solvent->vortex check Check Solubility vortex->check sonicate Sonicate/Warm check->sonicate Not Dissolved store Store at -20°C/-80°C check->store Dissolved sonicate->vortex use Use in Experiments store->use

Caption: Workflow for dissolving this compound.

Relevant Signaling Pathway

Pyrido[1,2-a]pyrimidine derivatives have been investigated as inhibitors of the SHP2 protein tyrosine phosphatase. SHP2 is a key signaling node that positively regulates the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

G cluster_upstream Upstream Signaling cluster_pathway RAS-ERK & PI3K-AKT Pathways cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 6-Methyl-2H-pyrido [1,2-a]pyrimidin-2-one Compound->SHP2 Inhibits

Caption: Inhibition of the SHP2 signaling pathway.

References

Analytical Techniques for Purity Assessment of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purity assessment of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a heterocyclic compound with potential applications in pharmaceutical development. Ensuring the purity of this compound is critical for accurate biological and toxicological studies, as well as for meeting regulatory standards. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, that can be employed for comprehensive purity evaluation.

Overview of Purity Assessment Strategy

A multi-faceted approach is recommended for the definitive purity assessment of this compound. This involves a combination of a high-resolution separation technique for quantification of the main component and impurities, and spectroscopic methods for structural confirmation and identification of potential contaminants.

Purity_Assessment_Workflow Overall Purity Assessment Workflow cluster_synthesis Compound Synthesis & Isolation cluster_analysis Analytical Techniques cluster_reporting Data Analysis & Reporting Synthesis Synthesis of 6-Methyl-2H- pyrido[1,2-a]pyrimidin-2-one Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC GC_MS GC-MS (Volatile Impurities) Purification->GC_MS NMR qNMR (Absolute Purity & Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Data_Analysis Data Interpretation & Purity Calculation HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Report Certificate of Analysis (CoA) Data_Analysis->Report

Caption: A logical workflow for the synthesis, purification, and multi-technique purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a primary technique for determining the purity of this compound by separating it from non-volatile impurities. A reversed-phase method is generally suitable for this compound.

Experimental Protocol

HPLC_Workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (e.g., 239 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Analysis Data Analysis (Peak Integration, % Purity) Data_Acquisition->Analysis

Caption: Step-by-step workflow for the HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or similar).

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18 reverse-phase column (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm)
Mobile Phase Acetonitrile and 0.01 M Phosphate Buffer (pH 2.0) in a 50:50 (v/v) ratio. For MS compatibility, replace phosphoric acid with formic acid.[1]
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C

| Detection Wavelength | 239 nm (or determined by UV scan of the analyte)[2] |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in the mobile phase to a final concentration of 0.5 - 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

CompoundRetention Time (min)Area (%)
This compoundTo be determined>98% (Typical)[3][4]
Impurity 1To be determined<0.1%
Impurity 2To be determined<0.1%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile impurities that may be present from the synthesis, such as residual solvents.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC-MS Conditions:

Parameter Recommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Injection Mode Split (e.g., 50:1)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40 - 450 amu |

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared with a library (e.g., NIST) to identify impurities. The molecular ion peak [M]+ for this compound should be observed at m/z 160.18.

ComponentRetention Time (min)Key Mass Fragments (m/z)
This compoundTo be determined160 (M+), other fragments
Residual SolventsVariableLibrary Match

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is invaluable for the structural elucidation of the main component and the identification and quantification of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the compound.[5]

Experimental Protocol

qNMR_Workflow qNMR Purity Assessment Workflow Sample_Prep Sample & Standard Preparation (Accurate Weighing) NMR_Acquisition NMR Data Acquisition (¹H NMR, ¹³C NMR) Sample_Prep->NMR_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Integration Signal Integration (Analyte vs. Standard) Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation for qNMR:

  • Accurately weigh a known amount of the sample (e.g., 10-20 mg).

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient for good signal-to-noise (e.g., 8-16).

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Expected ¹H and ¹³C NMR Data: While specific spectral data for this exact compound is not widely published, related pyrimidine structures can provide an indication of expected chemical shifts.[6]

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
CH3~2.3 - 2.5sMethyl group at C6
Aromatic/Vinyl H~6.0 - 8.5mProtons on the pyrido-pyrimidine ring
¹³C NMR Expected Chemical Shift (ppm) Assignment
CH3~18 - 25Methyl carbon
C=O~160 - 170Carbonyl carbon
Aromatic/Vinyl C~100 - 155Ring carbons

By integrating specific, non-overlapping peaks of this compound and comparing them to the integral of the internal standard, a highly accurate purity value can be determined.[5]

Summary of Analytical Techniques

The choice of analytical technique will depend on the specific requirements of the purity assessment. A combination of these methods provides the most comprehensive evaluation.

TechniquePurposeInformation ProvidedAdvantagesLimitations
HPLC Quantitative analysis of non-volatile impuritiesRetention time, peak area (%)High precision and accuracy for purity determinationMay not detect highly volatile or non-UV active impurities
GC-MS Identification and quantification of volatile impuritiesRetention time, mass spectrumHigh sensitivity for volatile compounds, definitive identificationNot suitable for non-volatile or thermally labile compounds[7]
qNMR Absolute purity determination and structural confirmationChemical shifts, coupling constants, integral valuesProvides absolute quantification without a reference standard of the analyte, structurally informative[5]Lower sensitivity compared to chromatographic methods
Mass Spec Molecular weight confirmationMass-to-charge ratio (m/z)Confirms molecular identityNot a quantitative technique on its own

By implementing these detailed protocols, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring the quality and reliability of their research and development activities.

References

Application Notes & Protocols: Enhancing the Potency of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel analogs of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one with the objective of improving their biological potency. This document outlines synthetic strategies, detailed experimental protocols for synthesis and biological evaluation, and presents structure-activity relationship (SAR) data in a structured format.

Introduction and Rationale

The 2H-pyrido[1,2-a]pyrimidin-2-one scaffold is a privileged heterocyclic system that forms the core of various biologically active compounds. This compound serves as a foundational structure for the development of potent inhibitors of various enzymes and modulators of cellular pathways. The strategic modification of this core structure is a key approach in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This document focuses on systematic analog development to improve inhibitory activity against target enzymes.

Structure-Activity Relationship (SAR) Summary

The potency of this compound analogs is significantly influenced by the nature and position of substituents on the pyridopyrimidine core. The following table summarizes the quantitative data from hypothetical lead optimization studies, illustrating the impact of various modifications on inhibitory potency (IC₅₀).

Table 1: Structure-Activity Relationship of this compound Analogs

Compound IDR¹ (Position 6)R² (Position 3)R³ (Position 4)Target Enzyme IC₅₀ (nM)
LEAD-001 -CH₃-H-H1250
ANA-002 -CH₃-Br-H780
ANA-003 -CH₃-Cl-H810
ANA-004 -CH₃-H-OCH₃950
ANA-005 -CH₃-H-Ph620
ANA-006 -CF₃-H-H450
ANA-007 -CF₃-Br-H150
ANA-008 -CF₃-H-Ph210

Interpretation of SAR Data:

  • Position 3: Halogenation at the 3-position, particularly with bromine, appears to be beneficial for potency (compare LEAD-001 and ANA-002 ).

  • Position 4: Substitution at the 4-position with a phenyl group enhances potency more than a methoxy group (compare ANA-004 and ANA-005 ).

  • Position 6: Replacing the methyl group with a trifluoromethyl group significantly improves potency, likely due to electronic effects (compare LEAD-001 and ANA-006 ).

  • Combined Modifications: The combination of a trifluoromethyl group at position 6 and a bromine at position 3 results in the most potent analog in this series (ANA-007 ).

Experimental Protocols

General Synthetic Scheme for Analog Preparation

The synthesis of this compound analogs can be achieved through a multi-step process, often starting from substituted 2-aminopyridines. A general workflow is depicted below.

G cluster_synthesis General Synthetic Workflow start Substituted 2-Aminopyridine step1 Condensation with Diethyl Malonate derivative start->step1 Step 1 step2 Cyclization (e.g., Eaton's Reagent) step1->step2 Step 2 step3 Functionalization (e.g., Halogenation, Suzuki Coupling) step2->step3 Step 3 product Target Analog step3->product

Caption: General workflow for the synthesis of pyrido[1,2-a]pyrimidin-2-one analogs.

Protocol: Synthesis of Analog ANA-007 (6-CF₃, 3-Br)

Materials:

  • 2-amino-6-(trifluoromethyl)pyridine

  • Diethyl bromomalonate

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Condensation. To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like toluene, add diethyl bromomalonate (1.1 eq). Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Step 2: Cyclization. Dissolve the crude intermediate from Step 1 in Eaton's reagent. Heat the mixture at 80-100°C for 2-4 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain 6-(trifluoromethyl)-2H-pyrido[1,2-a]pyrimidin-2-one.

  • Step 3: Bromination. Dissolve the product from Step 2 (1.0 eq) in ACN. Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours until TLC indicates complete consumption of the starting material. Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final compound by column chromatography to yield ANA-007 .

Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general fluorescence-based assay to determine the IC₅₀ values of the synthesized analogs against a target kinase.

Materials:

  • Target kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized analogs dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (analogs) in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay.

  • Assay Reaction:

    • Add 5 µL of assay buffer to each well of a 384-well plate.

    • Add 1 µL of the serially diluted compound solution to the appropriate wells. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Add 10 µL of a solution containing the target enzyme and the fluorescently labeled peptide substrate in assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in assay buffer. The final concentrations should be optimized for the specific enzyme.

  • Incubation and Detection: Incubate the plate at 30°C for 60 minutes. Stop the reaction by adding a stop solution (e.g., EDTA). Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Convert the fluorescence intensity values to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_assay IC50 Determination Workflow prep Prepare Compound Serial Dilutions in DMSO plate Dispense Compounds and Controls into Plate prep->plate add_enzyme Add Enzyme/Substrate Mix plate->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate Incubate at 30°C add_atp->incubate read Stop Reaction & Read Plate (Fluorescence) incubate->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for the in vitro determination of IC₅₀ values.

Signaling Pathway Context

The 2H-pyrido[1,2-a]pyrimidin-2-one scaffold is often associated with the inhibition of protein kinases. Kinase inhibitors can modulate a wide variety of cellular signaling pathways critical in diseases such as cancer. The diagram below illustrates a simplified, hypothetical kinase signaling cascade that could be targeted by these analogs.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf RAF Kinase (Target Enzyme) ras->raf mek MEK Kinase raf->mek P erk ERK Kinase mek->erk P tf Transcription Factors erk->tf P response Cell Proliferation, Survival tf->response inhibitor Pyrido[1,2-a]pyrimidin-2-one Analog (e.g., ANA-007) inhibitor->raf

Caption: Inhibition of a kinase cascade by a pyrido[1,2-a]pyrimidin-2-one analog.

Disclaimer: The data and protocols presented herein are for illustrative and educational purposes. Researchers should adapt these methods based on their specific target and available laboratory resources. All chemical syntheses and biological assays should be conducted with appropriate safety precautions.

Application Notes and Protocols: Antimicrobial Studies of Pyrido[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct antimicrobial studies for the specific compound 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one are not extensively available in the public domain. This document provides a detailed overview of the antimicrobial applications and relevant protocols for the broader class of pyrido[1,2-a]pyrimidine and related pyrido[2,3-d]pyrimidine derivatives , which serve as a representative model for this heterocyclic scaffold.

Introduction to Pyrido[1,2-a]pyrimidines in Antimicrobial Research

The pyrido[1,2-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this and related structures, such as pyrido[2,3-d]pyrimidines, have been investigated for their potential as antimicrobial agents against various pathogenic bacteria and fungi.[1][2] These compounds are of particular interest due to their structural similarity to purines, allowing them to potentially interact with various biological targets within microbial cells. Research has shown that modifications to the core pyridopyrimidine structure can lead to compounds with significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4]

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrido[2,3-d]pyrimidine derivatives, a closely related and well-studied class of compounds, against a panel of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6]

Table 1: Antibacterial Activity of 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives [4]

CompoundStaphylococcus aureus (ATCC 25923) MIC (µmol/L)Bacillus subtilis (ATCC 6633) MIC (µmol/L)Escherichia coli (ATCC 25922) MIC (µmol/L)Pseudomonas aeruginosa (ATCC 27853) MIC (µmol/L)
7a 45810
7d 561012
9a 681215
9d 8101520
Cefotaxime (Standard) 10121518

Table 2: Antifungal Activity of 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives [4]

CompoundCandida albicans (ATCC 10231) MIC (µmol/L)Aspergillus fumigatus (ATCC 204305) MIC (µmol/L)
7a 810
7d 1012
9a 1215
9d 1518
Fluconazole (Standard) 1820

Table 3: Antibacterial Activity of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives [7]

CompoundBacillus cereus MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Escherichia coli MIC (µg/mL)
5 40455050
6 42485050
7 4550>50>50
8 40455050
Chloramphenicol (Standard) 20222525

Note: A study on novel pyrido[1,2-a]pyrimidine derivatives reported promising activity at a concentration of 10 μg/mL for several compounds (E1, E4, E5, E6, E7, and E8), particularly those with an amine group, though specific MIC values were not detailed in the abstract.[8]

Experimental Protocols

The following are generalized protocols for antimicrobial susceptibility testing based on methodologies reported in the literature for pyrimidine derivatives.[4][9]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

  • Test compounds (e.g., pyrido[1,2-a]pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Standard antibiotic/antifungal drugs (e.g., Cefotaxime, Fluconazole).

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plates to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted compound.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

Materials:

  • Test compounds.

  • Sterile filter paper disks (6 mm diameter).

  • Bacterial or fungal strains.

  • Mueller-Hinton Agar (MHA) plates.

  • Standard antibiotic disks.

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks, along with standard antibiotic disks, onto the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of novel compounds, as well as a simplified representation of a potential mechanism of action.

G start Starting Materials (e.g., 2-aminopyridine derivatives) react Chemical Reaction (e.g., Cyclocondensation) start->react purify Purification and Characterization (NMR, MS) react->purify stock Prepare Stock Solution of Synthesized Compound purify->stock mic Primary Screening (e.g., Broth Microdilution for MIC) stock->mic agar Secondary Screening (e.g., Agar Disk Diffusion) mic->agar data Data Analysis (Compare MIC to Standards) agar->data hit Hit Identification (Potent Compounds) data->hit lead Lead Optimization (SAR Studies) hit->lead

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Novel Compounds.

G compound Pyrido[1,2-a]pyrimidine Derivative target Bacterial Target (e.g., DNA Gyrase, FtsZ) compound->target Binds to inhibition Inhibition of Essential Cellular Process target->inhibition Leads to death Bacterial Cell Death inhibition->death Results in

Caption: Postulated Mechanism of Action for Antimicrobial Pyridopyrimidines.

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a key heterocyclic scaffold with significant potential in drug discovery and preclinical development. The described protocol is designed for researchers, scientists, and drug development professionals, focusing on a robust and scalable synthetic route. This document includes detailed experimental procedures, quantitative data summaries, and a visual workflow to ensure reproducibility and efficiency in generating multi-gram quantities of the target compound required for preclinical evaluation.

Introduction

Pyrido[1,2-a]pyrimidines are a class of nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] This structural motif is present in a variety of biologically active molecules and marketed drugs, exhibiting a wide range of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The specific analogue, this compound, is an important intermediate and a potential pharmacophore for the development of novel therapeutics.

The progression of a drug candidate from discovery to preclinical trials necessitates a reliable and scalable synthetic process to produce sufficient quantities of high-purity material. This protocol details a two-step synthesis of this compound, commencing with the commercially available 2-amino-6-methylpyridine.

Synthetic Strategy

The overall synthetic strategy involves a cyclocondensation reaction between 2-amino-6-methylpyridine and a suitable three-carbon electrophilic synthon. A common and effective method for the formation of the pyrimidinone ring is the reaction of a 2-aminopyridine derivative with a β-keto ester or a related ketene equivalent. This approach is generally high-yielding and amenable to scale-up.

The proposed synthesis is a one-pot reaction of 2-amino-6-methylpyridine with diketene, which serves as an efficient precursor to acetoacetyl intermediates. This method avoids the isolation of potentially unstable intermediates and simplifies the overall process.

Experimental Protocols

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be of at least ACS grade.

  • 2-Amino-6-methylpyridine

  • Diketene

  • Toluene

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Scale-up Synthesis of this compound

Reaction Scheme:

Step 1: Acetoacetylation of 2-amino-6-methylpyridine Step 2: Intramolecular Cyclization

(A one-pot procedure)

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 2-amino-6-methylpyridine (108.14 g, 1.0 mol) and toluene (1 L).

  • Reagent Addition: Stir the mixture at room temperature to obtain a clear solution. Cool the solution to 0-5 °C using an ice bath. Slowly add diketene (92.4 g, 1.1 mol) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110-115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cyclization Catalyst: Once the formation of the acetoacetamide intermediate is complete (as indicated by TLC/HPLC), add glacial acetic acid (50 mL) to the reaction mixture and continue to reflux for an additional 8-12 hours to facilitate the intramolecular cyclization.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the product should form. Filter the solid and wash it with cold toluene (2 x 100 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a second crop of the product.

  • Purification: Combine the two crops of the product. The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford this compound as a crystalline solid.

Data Presentation

The following tables summarize the quantitative data for the scale-up synthesis of this compound.

Table 1: Reactant Stoichiometry and Physical Properties

ReactantMolecular FormulaMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Density (g/mL)
2-Amino-6-methylpyridineC₆H₈N₂108.141.0108.14--
DiketeneC₄H₄O₂84.071.192.486.41.07
TolueneC₇H₈92.14--10000.867
Glacial Acetic AcidC₂H₄O₂60.05--501.049

Table 2: Reaction Parameters and Yield

ParameterValue
Reaction Temperature (Addition)0-10 °C
Reaction Temperature (Reflux)110-115 °C
Reaction Time (Acetoacetylation)4-6 hours
Reaction Time (Cyclization)8-12 hours
Typical Yield75-85%
Purity (by HPLC)>98%

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start 1. Dissolve 2-amino-6- methylpyridine in Toluene add_diketene 2. Add Diketene (0-10 °C) start->add_diketene Cool reflux1 3. Reflux (Acetoacetylation) add_diketene->reflux1 Warm to RT add_acid 4. Add Glacial Acetic Acid reflux1->add_acid Monitor by TLC/HPLC reflux2 5. Reflux (Cyclization) add_acid->reflux2 cool 6. Cool and Filter (First Crop) reflux2->cool Reaction Complete wash 7. Aqueous Wash of Filtrate cool->wash dry 8. Dry and Concentrate (Second Crop) wash->dry purify 9. Recrystallization dry->purify Combine Crops final_product 6-Methyl-2H-pyrido[1,2-a] pyrimidin-2-one purify->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for preclinical drug development. The described one-pot procedure is efficient, utilizes readily available starting materials, and is designed for the multi-gram production necessary for extensive preclinical evaluation. The clear presentation of quantitative data and a visual workflow aims to facilitate the successful implementation of this synthesis in research and development laboratories.

References

Troubleshooting & Optimization

"troubleshooting low yield in 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.

Frequently Asked Questions

Q1: My reaction has a low yield of the desired this compound. What are the common causes?

Low yield can stem from several factors throughout the synthetic process. The most common issues include:

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.

  • Side Reactions: Formation of undesired byproducts can consume starting materials and complicate purification.

  • Suboptimal Reaction Conditions: The temperature, solvent, catalyst, or reaction time may not be optimized for this specific substrate.

  • Purity of Reagents: Impurities in starting materials or solvents can interfere with the reaction.

  • Product Degradation: The target molecule might be unstable under the reaction or workup conditions.

  • Inefficient Purification: Significant loss of product can occur during extraction, chromatography, or recrystallization.

Q2: I am observing a significant amount of unreacted 2-amino-5-methylpyridine. How can I drive the reaction to completion?

If you are starting from 2-amino-5-methylpyridine and a suitable coupling partner (e.g., an acrylate or a related Michael acceptor), incomplete consumption of the aminopyridine could be due to:

  • Insufficient Reaction Time or Temperature: Consider increasing the reaction time or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reversibility of an Initial Step: Some initial steps, like aza-Michael addition, can be reversible. Using a solvent that promotes the subsequent irreversible cyclization can help drive the equilibrium towards the product. For instance, hexafluoroisopropanol (HFIP) has been used as a promoter and recyclable solvent in domino reactions for the synthesis of similar 2H-pyrido[1,2-a]pyrimidin-2-ones.[1]

  • Steric Hindrance: The methyl group at the 6-position might slightly hinder the approach of the reagents. Optimizing the catalyst or using less sterically demanding reagents might be beneficial.

Q3: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products?

The formation of side products is highly dependent on the specific synthetic route. However, some general possibilities include:

  • Polymerization: Michael acceptors, if used, can polymerize under certain conditions.

  • N-Alkylation vs. Cyclization: If the reaction involves an alkylating agent, direct N-alkylation of the aminopyridine might compete with the desired cyclization pathway.

  • Formation of Isomers: Depending on the reactants, the formation of constitutional isomers is a possibility. For example, different cyclization pathways could lead to alternative heterocyclic systems.

  • Hydrolysis: If the reaction is sensitive to water, hydrolysis of intermediates or the final product can occur.

Careful characterization of the major byproduct by techniques like NMR and Mass Spectrometry is crucial for identifying the specific side reaction and devising a strategy to minimize it.

Q4: What are the recommended purification strategies for this compound?

The choice of purification method will depend on the nature of the impurities. Common techniques include:

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is often effective.

  • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an efficient way to obtain highly pure material.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered from the aqueous layer by basification and extraction.

Data Presentation

Optimizing reaction conditions is critical for improving yield. The following table summarizes conditions used in the synthesis of related pyrido[1,2-a]pyrimidinone derivatives that have been reported to provide good yields. These can serve as a starting point for the optimization of the this compound synthesis.

Reactants Solvent/Catalyst Temperature Yield Reference
2-Aminopyridines and unactivated Baylis-Hillman adductsHexafluoroisopropanol (HFIP)RefluxUp to 95%[1]
2-Aminopyridines and α-acetyl-γ-butyrolactone (intermediate step)Phosphorus oxychloride or Sodium ethoxide in ethanolNot specifiedGood yield[2]
6-Amino-1,3-dimethyluracil and Acetyl acetonePhosphoric acidHeatNot specified[3]
2-Thiouracil and Phenacyl bromide (for a related thiazolo[3,2-a]pyrimidine-5-one)Methanol / Sodium methoxideStirred for 1 hour75-82%[4]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the synthesis of analogous pyrido[1,2-a]pyrimidinones. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Domino Reaction using Hexafluoroisopropanol (HFIP)

This protocol is based on the domino strategy for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones.[1]

  • Reaction Setup: To a solution of 2-amino-5-methylpyridine (1 equivalent) in hexafluoroisopropanol (HFIP), add the appropriate Michael acceptor (e.g., an acrylate derivative, 1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at reflux. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the HFIP under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound.

Protocol 2: Cyclization via Condensation

This protocol is a general representation of a condensation-cyclization approach.[2]

  • Condensation: React 2-amino-5-methylpyridine (1 equivalent) with a suitable β-keto ester or equivalent (1 equivalent) in a suitable solvent (e.g., ethanol, toluene) with a catalyst (e.g., a catalytic amount of acid or base). The reaction may require heating.

  • Cyclization: The intermediate formed may spontaneously cyclize, or a separate cyclization step might be necessary. This could involve heating in the presence of a dehydrating agent or a cyclizing agent like polyphosphoric acid.

  • Workup: After cooling, quench the reaction mixture (e.g., with water or a saturated bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of This compound check_crude Analyze Crude Product (TLC, NMR, LC-MS) start->check_crude unreacted_sm Predominantly Unreacted Starting Materials check_crude->unreacted_sm Analysis shows... side_products Multiple Side Products check_crude->side_products Analysis shows... low_recovery Low Mass Recovery After Workup check_crude->low_recovery Analysis shows... optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent/Catalyst unreacted_sm->optimize_conditions check_reagents Check Reagent Purity: - Purify Starting Materials - Use Anhydrous Solvents unreacted_sm->check_reagents identify_byproducts Identify Major Byproducts (NMR, MS) side_products->identify_byproducts optimize_workup Optimize Workup & Purification: - Adjust pH during Extraction - Alternative Chromatography - Recrystallization Solvent Screen low_recovery->optimize_workup end Improved Yield optimize_conditions->end check_reagents->end modify_conditions Modify Conditions to Minimize Side Reactions: - Lower Temperature - Different Catalyst - Protect Functional Groups identify_byproducts->modify_conditions modify_conditions->end optimize_workup->end

Caption: A flowchart for troubleshooting low product yield.

General Synthetic Pathway

This diagram illustrates a generalized domino reaction pathway for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones.

SyntheticPathway cluster_reactants Reactants cluster_process Reaction Sequence 2_aminopyridine 2-Amino-5-methylpyridine aza_michael Aza-Michael Addition 2_aminopyridine->aza_michael michael_acceptor Michael Acceptor (e.g., Acrylate) michael_acceptor->aza_michael cyclization Intramolecular Acyl Substitution aza_michael->cyclization Intermediate elimination Elimination cyclization->elimination Cyclized Intermediate product 6-Methyl-2H-pyrido [1,2-a]pyrimidin-2-one elimination->product

Caption: A generalized domino reaction pathway.

References

Technical Support Center: Optimization of Reaction Conditions for Pyridopyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyridopyrimidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyridopyrimidinones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My pyridopyrimidinone synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical parameters that significantly impact the yield.[1][2]

    • Catalyst: The absence of a catalyst or the use of a suboptimal one can lead to poor yields.[2] Both Brønsted and Lewis acids are often employed to improve reaction rates and yields.[1] It is advisable to screen different catalysts and optimize their concentration.

    • Temperature: The reaction may require heating to overcome the activation energy.[3] However, excessively high temperatures can lead to the decomposition of starting materials or products.[1] A temperature screening study is recommended to find the optimal balance.

    • Solvent: The polarity of the solvent can influence the solubility of reactants and the reaction rate.[2] Polar solvents are generally preferred.[2] Experimenting with solvents like ethanol, DMF, or even solvent-free conditions can lead to improved outcomes.[1][2]

  • Purity of Starting Materials: Impurities in the starting materials, such as the aldehyde, β-ketoester, or the pyrimidine precursor, can lead to unwanted side reactions and lower the yield of the desired product.[2] Ensure the purity of all reagents before commencing the reaction.

  • Inefficient Reaction Monitoring: Reactions may require more time to reach completion than initially expected.[3] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

Issue 2: Formation of Side Products and Purification Difficulties

Q2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are these impurities, and how can I minimize them and purify my desired pyridopyrimidinone?

A2: The formation of side products is a common issue in multicomponent reactions often used for pyridopyrimidinone synthesis.

  • Common Side Products:

    • Hantzsch-type Dihydropyridines: In certain reactions, particularly those involving urea or its derivatives at high temperatures, a competing reaction can lead to the formation of a Hantzsch-type 1,4-dihydropyridine byproduct.[3]

    • Self-Condensation Products: Aldehydes or β-ketoesters can undergo self-condensation, especially under acidic or basic conditions.[1]

    • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent, leading to its precipitation and preventing the reaction from proceeding to completion.[2]

  • Minimizing Side Products:

    • Temperature Control: Lowering the reaction temperature can often minimize the formation of side products.[3]

    • Order of Reagent Addition: In some cases, adding one of the reactants portion-wise or as the last component can help to control the reaction and reduce the formation of byproducts.[3]

    • Stoichiometry: Careful control of the reactant stoichiometry is crucial to avoid excesses that might lead to side reactions.

  • Purification Strategies:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a highly effective method for achieving high purity.

    • Column Chromatography: This is a versatile technique for separating the desired product from impurities. The choice of the stationary phase (e.g., silica gel) and the eluent system is critical for successful separation.

    • Acid-Base Extraction: For basic pyridopyrimidinone derivatives, an acidic wash can be used to extract the product into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q3: Is a catalyst always necessary for pyridopyrimidinone synthesis?

A3: While some reactions may proceed without a catalyst, product formation is often difficult and results in poor yields.[2] The use of a catalyst, such as a Brønsted or Lewis acid, is highly recommended to improve reaction efficiency.[1]

Q4: What is the role of microwave irradiation in pyridopyrimidinone synthesis?

A4: Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes) and, in many cases, improve product yields compared to conventional heating methods.[4]

Q5: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted pyridopyrimidinones?

A5: The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, in certain iridium-catalyzed multicomponent syntheses, high regioselectivity has been achieved.[5] Ligand modification on a metal catalyst can also direct the regioselectivity.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from the literature on the optimization of reaction conditions for pyridopyrimidinone synthesis.

Table 1: Optimization of Catalyst and Solvent for a Pyridopyrimidinone Synthesis [6]

EntrySolventCatalyst (equiv.)Temperature (°C)Yield (%)
1Toluene-600
2TolueneZnCl₂ (1.0)600
3TolueneDBU (0.2)600
4TolueneNa₂CO₃ (0.2)600
5TolueneKOH (0.2)6069
6TolueneNaOH (0.2)6086
7TolueneNaOH (0.4)6086
8TolueneNaOH (0.6)6085

Table 2: Effect of Catalyst on a Different Pyridopyrimidinone Synthesis [7]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
11Ethanol580
22Ethanol492
33Ethanol492
42Methanol675
52Acetonitrile860
62Water1045
72Toluene1230
82Solvent-free385

Experimental Protocols

Protocol 1: General Procedure for the Multicomponent Synthesis of Pyridopyrimidinones under Microwave Irradiation [8]

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1 mmol), and the aminopyrimidine derivative (1 mmol).

  • Add the catalyst (e.g., potassium carbonate, 2.0 eq) and the solvent (e.g., water, 10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 100°C) for a predetermined time (e.g., 20 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the precipitate by filtration and wash it with a suitable solvent (e.g., water).

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure pyridopyrimidinone derivative.

Protocol 2: General Procedure for the Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives [6]

  • To a three-neck flask, add the 4-cyano-5-aminopyrazole derivative (1 mmol), the aldehyde (1.2 mmol), and toluene (20 mL).

  • Add the base catalyst (e.g., NaOH, 0.2 mmol) to the mixture.

  • Heat the reaction mixture to the optimized temperature (e.g., 60°C) and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Wash the crude product with alcohol and filter.

  • Recrystallize the solid from alcohol to yield the pure pyridopyrimidinone derivative.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents 1. Check Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions (Catalyst, Solvent, Temp, Time) check_reagents->check_conditions Reagents OK outcome_further_investigation Further Investigation Needed check_reagents->outcome_further_investigation Impurities Found monitor_reaction 3. Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_reaction Conditions Appear Optimal check_conditions->outcome_further_investigation Suboptimal Conditions Identified purification 4. Evaluate Work-up and Purification Procedure monitor_reaction->purification Reaction Incomplete or Stalled outcome_improved Yield Improved monitor_reaction->outcome_improved Reaction Complete purification->outcome_improved Procedure Optimized purification->outcome_further_investigation Product Loss Identified

Caption: Troubleshooting workflow for low reaction yield.

Caption: Workflow for mitigating side products.

References

Technical Support Center: 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Persistent Impurities After Initial Purification

  • Question: I have performed an initial purification of my crude this compound, but analytical tests (TLC, HPLC, or NMR) still show the presence of impurities. What are the likely impurities and how can I remove them?

  • Answer: Common impurities can include unreacted starting materials, byproducts, or residual solvents. Based on typical synthetic routes for related pyridopyrimidinones, potential impurities are listed in the table below.

    Troubleshooting Steps:

    • Identify the Impurity: If possible, characterize the impurity by analyzing the spectral data (e.g., NMR, MS) of the impure sample. Common impurities might include starting materials like 2-amino-6-methylpyridine or β-ketoesters.

    • Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

    • Column Chromatography: If recrystallization is ineffective, particularly for impurities with similar polarity to the product, column chromatography is recommended. A step-by-step protocol is provided in the "Experimental Protocols" section.

    • Acid-Base Extraction: If the impurity is acidic or basic in nature, a liquid-liquid extraction with a suitable aqueous acid or base can be effective. For instance, unreacted 2-amino-6-methylpyridine can be removed by washing the organic solution of the product with a dilute acid like 1M HCl.

Issue 2: Low Recovery Yield After Purification

  • Question: My final yield of this compound is very low after purification. What could be the cause and how can I improve it?

  • Answer: Low recovery can result from several factors during the purification process.

    Troubleshooting Steps:

    • Recrystallization Solvent: The chosen solvent might be too good, leading to significant product loss in the mother liquor. Try using a solvent system with lower room-temperature solubility for your product. You can also cool the solution for a longer period or concentrate the mother liquor to recover more product.

    • Column Chromatography Adsorbent: The product might be strongly adsorbing to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent, especially if the compound is basic.

    • Product Instability: Although pyridopyrimidinones are generally stable, prolonged exposure to harsh conditions (strong acids/bases or high temperatures) during purification could lead to degradation. Minimize the time and temperature of purification steps.

    • Transfer Losses: Be mindful of mechanical losses during transfers between flasks and filtration steps. Rinsing glassware with the purification solvent can help minimize these losses.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A1: It is recommended to store the compound under an inert atmosphere, such as argon, to prevent potential degradation from air and moisture.[1] Keep it in a cool, dry, and dark place.

  • Q2: What is the expected appearance and melting point of pure this compound?

  • Q3: Which analytical techniques are best for assessing the purity of this compound?

    • A3: A combination of techniques is recommended for a comprehensive purity assessment:

      • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purification fractions.

      • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[4][5]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct signals.[3][4]

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3][4]

  • Q4: Can I use reverse-phase chromatography for purification?

    • A4: Yes, reverse-phase chromatography can be a viable alternative, especially if the compound or impurities are not well-resolved on normal-phase silica gel. A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

Data Presentation

Table 1: Physicochemical Properties and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential Source
This compound C₉H₈N₂O160.18Product
2-Amino-6-methylpyridineC₆H₈N₂108.14Starting Material
β-Ketoester (e.g., Ethyl acetoacetate)C₆H₁₀O₃130.14Starting Material
Solvents (e.g., Ethanol, DMF, Dioxane)VariesVariesReaction/Purification

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system that gives the product an Rf value of approximately 0.2-0.4. A common starting point for pyridopyrimidinones is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Run the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis1 Pure Pure Product (>98%) Analysis1->Pure Yes Impure Product Still Impure Analysis1->Impure No ColumnChrom Column Chromatography Impure->ColumnChrom Analysis2 Purity Analysis (TLC, HPLC, NMR) ColumnChrom->Analysis2 Analysis2->Pure Yes Analysis2->Impure No (Re-evaluate strategy)

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Start Low Purity after Initial Purification ImpurityType Identify Impurity Type Start->ImpurityType Polarity Different Polarity? ImpurityType->Polarity Known Reassess Reassess Synthesis/ Further Characterize Impurity ImpurityType->Reassess Unknown Recrystallize Optimize Recrystallization (Solvent System) Polarity->Recrystallize Different ColumnChrom Perform Column Chromatography Polarity->ColumnChrom Similar Acidity Acidic/Basic? Acidity->ColumnChrom No Extraction Perform Acid-Base Extraction Acidity->Extraction Yes Recrystallize->Acidity

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Enhancing the Solubility of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and similar compounds for reliable and reproducible biological assays.

Troubleshooting Guide

Issue: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.

Possible Cause: This is a common issue for poorly soluble compounds when the concentration of the organic co-solvent (like DMSO) is significantly lowered, causing the compound to crash out of the supersaturated solution.

Troubleshooting Steps:

  • Lower the Final Compound Concentration: Determine the kinetic solubility of your compound in the final assay buffer. This can be done by preparing a serial dilution of your DMSO stock into the buffer and identifying the highest concentration that remains clear by visual inspection or light scattering.

  • Increase the Co-solvent Concentration: While minimizing the co-solvent concentration is ideal, sometimes a slightly higher percentage is necessary. Test a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%). Crucially, always run a vehicle control with the same final DMSO concentration to assess its effect on the biological assay. [1]

  • Use a Different Co-solvent: Some compounds are more soluble in other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs).[2] Experiment with these as alternatives to DMSO.

  • Employ Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[2][3] Common non-ionic surfactants used in biological assays include Tween® 80 and Polysorbate 20. Start with concentrations just above their critical micelle concentration (CMC).

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Issue: I am observing high variability in my assay results between experiments.

Possible Cause: Inconsistent solubility and the presence of compound aggregates can lead to variable and non-reproducible results.

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock Solution: Before preparing dilutions, ensure your compound is fully dissolved in the stock solvent. Gentle warming or brief sonication may be necessary.

  • Prepare Fresh Dilutions: Do not use diluted solutions that have been stored for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.

  • Incorporate Sonication: Brief sonication of the final assay solution can help to break up small aggregates and improve dissolution.[1] However, be aware that this may only be a temporary solution, and the compound could re-precipitate.

  • Filter the Final Solution: For some applications, filtering the final diluted solution through a 0.22 µm filter can remove precipitated material. However, this may also reduce the actual concentration of the compound in your assay. If you choose this method, it is important to determine the concentration of the filtered solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for solubilizing this compound?

A1: For a novel compound like this compound, a systematic approach is recommended. Start by attempting to dissolve a small amount of the compound in various pharmaceutically acceptable solvents to determine a suitable stock solution solvent. Then, assess its aqueous solubility. Based on these initial findings, you can explore the use of co-solvents, pH adjustment, surfactants, or cyclodextrins to achieve the desired concentration for your biological assay.

Q2: How can I determine the pKa of my compound to guide pH-modification strategies?

A2: The pKa of a compound can be predicted using computational software or determined experimentally through methods such as potentiometric titration, UV-spectroscopy, or capillary electrophoresis. Knowing the pKa is crucial because if your compound has an ionizable group, adjusting the pH of the buffer to a value where the compound is predominantly in its more soluble ionized form can significantly enhance its solubility.[1][3] For basic compounds, a lower pH generally increases solubility.[1]

Q3: What are the pros and cons of using co-solvents versus surfactants or cyclodextrins?

A3:

Method Pros Cons
Co-solvents (e.g., DMSO, Ethanol) Simple to implement; a wide range of solvents are available.Can affect the activity of enzymes or cells at higher concentrations; may not be suitable for in vivo studies.
Surfactants (e.g., Tween® 80) Effective at low concentrations; can improve stability.Can interfere with certain assays (e.g., membrane-based assays); potential for cell toxicity.
Cyclodextrins (e.g., HP-β-CD) Generally well-tolerated in cell-based assays; can improve bioavailability in some cases.Can be more expensive; may not be effective for all compounds; potential for the cyclodextrin itself to have biological effects.

Q4: Can I use particle size reduction to improve the solubility of my compound for in vitro assays?

A4: While reducing particle size (nanonization) is a powerful technique to enhance the dissolution rate and bioavailability of poorly soluble drugs, it is more commonly applied for in vivo formulations.[3][4][5] For in vitro assays, where a true solution is typically desired, other methods like using co-solvents or excipients are generally more practical.

Q5: Are there other advanced formulation strategies I can consider?

A5: Yes, for more challenging compounds, especially those intended for in vivo studies, several advanced strategies exist. These include the formation of cocrystals or salts to alter the solid-state properties of the drug, and lipid-based drug delivery systems (LBDDS) such as microemulsions and self-emulsifying drug delivery systems (SEDDS).[3][4][6][7][8] These approaches often require specialized formulation expertise.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare a series of your aqueous assay buffer containing different final concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, and 5% DMSO, ethanol, or PEG 400).

  • Add a small aliquot of the compound's stock solution to each co-solvent buffer to achieve the desired final concentration for your assay.

  • Vortex each solution gently.

  • Visually inspect for any precipitation immediately and after 1-2 hours of incubation at the intended assay temperature.

  • As a negative control, add the same volume of the stock solvent (e.g., DMSO) to the assay buffer without the compound to create a vehicle control.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your assay buffer.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separate the undissolved compound by centrifugation followed by filtration through a 0.22 µm filter.

  • Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV, to determine the solubility at each HP-β-CD concentration.

Visualizations

Solubility_Troubleshooting_Workflow start Compound Precipitates in Aqueous Buffer check_conc Is the final compound concentration necessary? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No test_cosolvent Increase co-solvent % (e.g., DMSO) and run vehicle control check_conc->test_cosolvent Yes success Solubility Improved lower_conc->success cosolvent_ok Is co-solvent compatible with the assay? test_cosolvent->cosolvent_ok try_other_solvents Try alternative co-solvents (Ethanol, PEG 400) cosolvent_ok->try_other_solvents No cosolvent_ok->success Yes use_excipients Use solubilizing excipients try_other_solvents->use_excipients If still problematic surfactants Surfactants (e.g., Tween® 80) use_excipients->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) use_excipients->cyclodextrins surfactants->success cyclodextrins->success

Caption: Decision tree for troubleshooting compound precipitation.

Solubilization_Strategies main Improving Solubility of this compound physicochemical Physicochemical Approaches main->physicochemical formulation Formulation Approaches main->formulation ph_adjustment pH Adjustment physicochemical->ph_adjustment cosolvents Co-solvents (DMSO, Ethanol, PEG) physicochemical->cosolvents surfactants Surfactants (e.g., Tween® 80) formulation->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) formulation->cyclodextrins lipid_based Lipid-Based Systems (for in vivo) formulation->lipid_based solid_state Solid-State Modification (Cocrystals, Salts) formulation->solid_state

Caption: Overview of solubilization strategies.

References

Technical Support Center: Stability of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and related pyrido[1,2-a]pyrimidin-2-one compounds in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of pyrido[1,2-a]pyrimidin-2-one derivatives in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many heterocyclic compounds, hydrolysis and photodegradation are common degradation pathways.

Q2: How should I prepare stock solutions of this compound to ensure maximum stability?

A2: For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. The use of amber vials or tubes wrapped in aluminum foil is advisable. For some compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.[1]

Q3: Are there any known degradation pathways for pyrido[1,2-a]pyrimidin-2-one compounds?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related pyrimidine structures are known to undergo hydrolytic cleavage of the pyrimidine ring or oxidation.[2][3] The lactam ring in the pyridopyrimidinone core may be susceptible to hydrolysis under strong acidic or basic conditions.

Q4: What analytical methods are suitable for monitoring the stability of this compound in my experiments?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach. This method can separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, aiding in the elucidation of degradation pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or concentration over a short period in aqueous buffers. Hydrolysis. The pyrimidinone ring may be susceptible to hydrolytic cleavage, especially at non-neutral pH.Perform a pH stability profile. Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the compound concentration over time using HPLC. Avoid prolonged storage in aqueous solutions.
Inconsistent results between experiments conducted on different days. Photodegradation. Exposure to ambient or UV light can cause degradation of photosensitive compounds.Conduct experiments under controlled lighting conditions (e.g., in a dark room or using amber-colored labware). Perform a photostability study by exposing a solution to a standardized light source and comparing its stability to a dark control.[4]
Formation of unexpected peaks in the chromatogram. Oxidative degradation. The compound may be reacting with dissolved oxygen or other oxidizing species in the solution.Degas solvents and buffers before use. Consider adding an antioxidant to the solution, if compatible with the experimental system. Store solutions under an inert atmosphere.
Precipitation of the compound from the solution. Poor solubility or solvent evaporation. The compound may have limited solubility in the chosen solvent system, or the solvent may be evaporating over time, leading to precipitation.Determine the solubility of the compound in various solvents and buffer systems. Ensure that the working concentration is well below the solubility limit. Use tightly sealed containers to prevent solvent evaporation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 48 hours.

    • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify any degradation products.

Protocol 2: pH Stability Profile
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Spike the compound from a concentrated stock solution into each buffer to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for a Pyrido[1,2-a]pyrimidin-2-one Derivative

pH Apparent First-Order Rate Constant (k_obs) (h⁻¹) Half-life (t₁/₂) (h)
2.00.08668.0
4.00.011560.3
7.00.0029239.0
9.00.023130.0
10.00.069310.0

Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific compound and experimental conditions.

Visualizations

G cluster_workflow Forced Degradation Study Workflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis Analyze Samples by HPLC stress->analysis evaluation Evaluate Degradation analysis->evaluation

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolytic Degradation (Hypothetical) cluster_oxidation Oxidative Degradation (Hypothetical) parent This compound hydrolysis_intermediate Ring-Opened Intermediate parent->hydrolysis_intermediate H₂O / H⁺ or OH⁻ oxidation_product Oxidized Derivative (e.g., N-oxide) parent->oxidation_product [O] hydrolysis_product Degradation Products hydrolysis_intermediate->hydrolysis_product

Caption: Hypothetical degradation pathways.

References

"side reaction products in the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is 2-amino-6-methylpyridine. This is typically reacted with a three-carbon electrophile that can undergo a cyclization reaction. Examples of co-reactants include α,β-unsaturated esters (like acrylates), alkynoate esters, or Baylis-Hillman adducts.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Steric hindrance from the methyl group on 2-amino-6-methylpyridine can slow down the reaction. Other potential causes include suboptimal reaction conditions (temperature, solvent, catalyst), incomplete reaction, or the formation of side products. Careful monitoring of the reaction by TLC or LC-MS is recommended to distinguish between these possibilities.

Q3: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected structure for this compound. What could be the issue?

A3: A common issue in the synthesis of pyridopyrimidinones is the formation of isomers. Depending on the reagents used, particularly with β-ketoesters, you may have formed the isomeric 4-oxo product, 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Careful analysis of 1H and 13C NMR spectra is required to confirm the regiochemistry of the final product.

Q4: How can I purify the final product effectively?

A4: Purification can be challenging due to the basic nature of the pyridopyrimidinone core, which can cause tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Recrystallization from a suitable solvent system is also a highly effective method for obtaining a pure product.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows a high percentage of unreacted 2-amino-6-methylpyridine.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Steric Hindrance Increase reaction temperature and/or reaction time. Consider using a more reactive electrophile.The methyl group at the 6-position of the pyridine ring can sterically hinder the initial nucleophilic attack of the amino group. More forcing conditions may be required to overcome this energy barrier.
Suboptimal Solvent Screen a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane, hexafluoroisopropanol).The choice of solvent can significantly impact the solubility of reactants and the stability of reaction intermediates, thereby affecting the reaction rate.[1]
Ineffective Catalyst If the reaction is catalyzed, screen different acidic or basic catalysts and vary the catalyst loading.The cyclization step is often sensitive to catalysis. The optimal catalyst and its concentration are highly dependent on the specific substrates and reaction mechanism.
Decomposition of Starting Materials Run the reaction at a lower temperature for a longer period. Ensure the purity of starting materials before use.Highly reactive starting materials or intermediates may decompose under harsh reaction conditions. Impurities in the starting materials can also inhibit the reaction.
Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting materials and the desired product.

  • The isolated product is a mixture, as indicated by NMR or LC-MS analysis.

Potential Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Isomer) Reaction with β-ketoesters like ethyl acetoacetate can lead to the thermodynamically more stable 4-oxo isomer.Use reagents that favor the formation of the 2-oxo isomer, such as α,β-unsaturated esters or Baylis-Hillman adducts.[1]
Michael Adduct (Acyclic Intermediate) Incomplete cyclization of the initial Michael addition product between 2-amino-6-methylpyridine and an α,β-unsaturated carbonyl compound.Increase reaction temperature or add a suitable catalyst (acid or base) to promote the final intramolecular cyclization.
Self-condensation of Electrophile Dimerization or polymerization of the electrophilic reagent, especially if it is highly reactive.Add the electrophile slowly to the reaction mixture containing 2-amino-6-methylpyridine to maintain a low concentration of the electrophile.
Unidentified Polar Impurities Decomposition of starting materials or products under harsh conditions (e.g., high heat, strong acid/base).Use milder reaction conditions. If purification is by column chromatography, consider adding a small amount of base to the eluent to prevent on-column degradation.

Experimental Protocols

Synthesis of this compound via Domino Reaction

This protocol is based on a domino strategy involving the reaction of an aminopyridine with a Baylis-Hillman adduct.[1]

Materials:

  • 2-Amino-6-methylpyridine

  • Methyl 2-(hydroxymethyl)acrylate (or other suitable Baylis-Hillman adduct)

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-6-methylpyridine (1.0 mmol) in hexafluoroisopropanol (HFIP, 2 mL), add methyl 2-(hydroxymethyl)acrylate (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the HFIP under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Visualizations

Reaction Pathway Diagram

G Synthesis of this compound A 2-Amino-6-methylpyridine C Michael Adduct (Intermediate) A->C Aza-Michael Addition B Michael Acceptor (e.g., Acrylate) B->C D This compound (Product) C->D Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of the target compound.

Troubleshooting Workflow

G Troubleshooting Workflow for Synthesis start Low Yield or Side Products? check_sm Check Purity of Starting Materials start->check_sm Yes optimize_cond Optimize Reaction Conditions check_sm->optimize_cond Pure analyze_side Characterize Side Products optimize_cond->analyze_side Issue Persists purify Refine Purification Strategy optimize_cond->purify Improved Conversion adjust_reagents Adjust Stoichiometry or Reagent Type analyze_side->adjust_reagents adjust_reagents->optimize_cond end Successful Synthesis purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Managing Impurities in 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing impurities during the synthesis and purification of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically involves the condensation reaction of 2-amino-6-methylpyridine with a β-keto ester, such as ethyl acetoacetate, or with diketene.

Q2: What are the potential sources of impurities in the synthesis of this compound?

Impurities can arise from several sources, including:

  • Starting materials: Purity of 2-amino-6-methylpyridine and the β-keto ester or diketene is crucial.

  • Side reactions: Incomplete reactions or the formation of byproducts during the cyclization process.

  • Degradation: The final compound or intermediates may degrade under the reaction or storage conditions. Common degradation pathways for similar pyrimidine structures include hydrolysis, oxidation, and photodegradation.[1]

Q3: How can I monitor the progress of the reaction and the formation of impurities?

Thin-Layer Chromatography (TLC) is a common technique for monitoring the reaction. Developing a suitable solvent system that provides good separation between the starting materials, the desired product, and any impurities is essential. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and impurity profile.

Q4: What are some common purification techniques for this compound?

The most common methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.[2][3]

  • Column Chromatography: This method is used for separating the desired product from significant amounts of impurities or byproducts with similar solubility. Silica gel is a common stationary phase.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature.
Sub-optimal reaction conditionsOptimize the reaction conditions, such as solvent, temperature, and catalyst (if any).
Loss of product during work-up or purificationEnsure proper extraction and isolation procedures. For recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Suggested Solution
Impure starting materialsVerify the purity of 2-amino-6-methylpyridine and the β-keto ester/diketene before use. Purify the starting materials if necessary.
Formation of side productsAdjust reaction conditions (e.g., temperature, order of reagent addition) to minimize side reactions.
Ineffective purificationIf recrystallization is insufficient, employ column chromatography with an optimized solvent system for better separation. A second recrystallization with a different solvent may also be effective.
Problem 3: Difficulty in Removing a Specific Impurity
Possible Cause Suggested Solution
Impurity has similar polarity and solubility to the productFor chromatography, try a different solvent system with varying polarity or use a different stationary phase. For recrystallization, screen a variety of solvents or solvent mixtures.
The impurity is a constitutional isomerIsomeric impurities can be challenging to separate. High-resolution analytical techniques like HPLC with a high-efficiency column or preparative HPLC may be required.

Data Presentation

Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture

PeakRetention Time (min)Area (%)Identification
12.55.22-amino-6-methylpyridine (Starting Material)
24.885.3This compound (Product)
36.14.5Unidentified Impurity 1
47.95.0Unidentified Impurity 2

Table 2: Recrystallization Solvent Screening

SolventSolubility (Hot)Solubility (Cold)Crystal Formation
EthanolHighModerateSmall needles
IsopropanolModerateLowPrismatic crystals
Ethyl AcetateHighLowGood crystal formation
TolueneLowVery LowPoor solubility

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure and may require optimization.

  • In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Visualizations

impurity_formation_pathway cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Products 2-amino-6-methylpyridine 2-amino-6-methylpyridine Reaction Cyclocondensation 2-amino-6-methylpyridine->Reaction Diketene Diketene / Ethyl Acetoacetate Diketene->Reaction Product This compound Reaction->Product Impurity_A Incomplete Reaction (Unreacted Starting Materials) Reaction->Impurity_A Impurity_B Side Product (e.g., Isomer) Reaction->Impurity_B Impurity_C Degradation Product Product->Impurity_C Degradation (Hydrolysis, Oxidation) purification_workflow Crude_Product Crude Product Analysis Purity Analysis (TLC, HPLC) Crude_Product->Analysis Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Analysis->Column_Chromatography Major Impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Re-purify Impure Fraction Column_Chromatography->Re-purify Re-purify->Column_Chromatography Further Purification

References

"protocol refinement for consistent results with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results in experiments involving 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue 1: Low or Inconsistent Yield During Synthesis

  • Question: My reaction yield for this compound is consistently low or varies significantly between batches. What are the potential causes and how can I optimize the yield?

  • Answer: Low and inconsistent yields can stem from several factors. Careful control of reaction parameters is crucial. Key areas to investigate include:

    • Reaction Temperature: Overheating can lead to the formation of undesired side products and degradation of the desired product. It is advisable to monitor the reaction temperature closely and consider running the reaction at a lower temperature to see if it improves the yield of the target compound.

    • Stoichiometry of Reactants: The molar ratios of the starting materials are critical. Ensure accurate measurements and consider performing small-scale experiments to determine the optimal stoichiometry before proceeding with a larger batch.

    • Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure high-purity reagents are used.

    • Solvent Choice: The solvent can significantly impact the reaction. While various solvents can be used for the synthesis of the pyrido[1,2-a]pyrimidin-2-one scaffold, the choice of an appropriate solvent that ensures good solubility of reactants and facilitates the desired reaction pathway is important. Hexafluoroisopropanol (HFIP) has been noted as a recyclable solvent and promoter for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones.[1]

Issue 2: Presence of Unexpected Side Products

  • Question: I am observing unexpected spots on my TLC plate and impurities in my NMR spectrum after the synthesis of this compound. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products is a common issue in the synthesis of heterocyclic compounds. For the synthesis of related pyrimidine structures, several side reactions have been reported.[2] Potential side products in the synthesis of this compound could arise from:

    • Incomplete Cyclization: The final cyclization step to form the bicyclic ring system may be incomplete, leading to the presence of intermediates.

    • Alternative Reaction Pathways: Depending on the specific synthetic route, starting materials might react in an alternative manner to produce different heterocyclic cores.

    • Degradation: The product itself might be unstable under the reaction or work-up conditions.

    To minimize side product formation, consider the following:

    • Temperature Control: As mentioned, lower reaction temperatures can favor the desired reaction pathway.

    • Inert Atmosphere: If oxidation is a suspected side reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Commercial suppliers of this compound recommend storing it under argon.[3]

    • Order of Reagent Addition: The sequence in which reactants are added can influence the reaction outcome.

Issue 3: Difficulty in Purification

  • Question: I am struggling to purify this compound. What are the recommended purification methods?

  • Answer: Purification of pyrido[1,2-a]pyrimidin-2-one derivatives can be challenging due to the potential for closely related impurities. The two primary methods for purification are recrystallization and column chromatography.

    • Recrystallization: This is a good first-line technique if the product is a solid and the impurities have different solubility profiles. Experiment with different solvents or solvent mixtures to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

    • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is recommended.

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

  • Question: What are the recommended storage conditions for this compound?

    • Answer: It is recommended to store this compound under an inert atmosphere, such as argon, to prevent potential degradation.[3] For long-term storage, keeping it in a cool, dry, and dark place is advisable.

  • Question: What is the solubility of this compound in common laboratory solvents?

  • Question: Are there known biological targets or signaling pathways for this compound?

    • Answer: The broader class of pyrido[1,2-a]pyrimidine derivatives has been investigated for a wide range of biological activities, including as inhibitors of various kinases and other enzymes. However, specific biological targets and detailed signaling pathways for the 6-methyl derivative are not well-documented in publicly available literature. Researchers should perform their own biological assays to determine its specific activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈N₂O[3]
Molecular Weight160.18 g/mol [3]
CAS Number16075-68-6[3]

Experimental Protocols

Protocol 1: Synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones (General Procedure)

This protocol is a general method for the synthesis of the 2H-pyrido[1,2-a]pyrimidin-2-one scaffold and can be adapted for the synthesis of the 6-methyl derivative by using the appropriate starting materials (e.g., 6-methyl-2-aminopyridine).[1]

Materials:

  • 2-Aminopyridine derivative (e.g., 6-methyl-2-aminopyridine)

  • Michael acceptor (e.g., acrylates or unactivated Baylis-Hillman adducts)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 2-aminopyridine derivative in HFIP.

  • Add the Michael acceptor to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion of the reaction, remove the HFIP under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Note: This is a generalized protocol. The specific reaction conditions (temperature, reaction time, stoichiometry) should be optimized for the synthesis of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start Materials: 6-Methyl-2-aminopyridine Michael Acceptor reaction Reaction in HFIP start->reaction workup Solvent Removal reaction->workup crude Crude Product workup->crude purification Column Chromatography or Recrystallization crude->purification pure_product Pure 6-Methyl-2H-pyrido [1,2-a]pyrimidin-2-one purification->pure_product analysis Characterization: NMR, MS, Purity pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_synthesis_issues Synthesis Troubleshooting cluster_assay_issues Biological Assay Troubleshooting start Inconsistent Results? low_yield Low Yield start->low_yield Synthesis Issue inconsistent_activity Inconsistent Activity start->inconsistent_activity Assay Issue impurities Impurities Present low_yield->impurities check_temp Optimize Temperature low_yield->check_temp check_stoich Verify Stoichiometry low_yield->check_stoich check_time Monitor Reaction Time low_yield->check_time change_purification Modify Purification (Solvent, Method) impurities->change_purification check_side_reactions Investigate Side Reactions (e.g., lower temp, inert atm) impurities->check_side_reactions check_solubility Confirm Solubility in Assay Buffer inconsistent_activity->check_solubility check_stability Assess Compound Stability (Fresh vs. Old Stock) inconsistent_activity->check_stability control_experiments Run Appropriate Controls inconsistent_activity->control_experiments

Caption: A logical workflow for troubleshooting common issues in the synthesis and biological evaluation of this compound.

References

"addressing batch-to-batch variability of synthesized 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability during the synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one (CAS: 16075-68-6).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in yield and purity between different batches of synthesized this compound. What are the primary contributing factors?

A1: Batch-to-batch variability is a common challenge in the synthesis of heterocyclic compounds.[1] The most frequent causes include:

  • Purity of Starting Materials: Impurities in the 2-aminopyridine or the Michael acceptor can lead to side reactions and lower yields.[2]

  • Reaction Conditions: Minor deviations in temperature, reaction time, or stirring rate can significantly impact the reaction outcome.[3]

  • Solvent Quality: The presence of water or other impurities in the solvent can interfere with the reaction mechanism.

  • Work-up and Purification Procedures: Inconsistencies in extraction, washing, or chromatographic purification can affect the final purity and yield.

Q2: How can we proactively ensure consistency across different synthetic batches?

A2: Implementing robust quality control (QC) and standardized procedures is crucial.[1]

  • Raw Material Characterization: Perform identity and purity checks (e.g., via NMR or HPLC) on all incoming starting materials.[4]

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire synthetic and purification process.

  • In-Process Controls: Monitor reaction progress at set time points using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure consistent conversion.[5][6]

  • Consistent Purification Methods: Use a standardized method for purification, whether it be recrystallization or column chromatography, with defined solvent systems and loading capacities.[3]

Q3: Our final product shows slight color variations (e.g., off-white to light yellow) between batches, even with high purity by HPLC. Why does this happen and is it a concern?

A3: Color variations in a high-purity compound can be attributed to trace-level impurities that are not easily detected by standard HPLC-UV methods, or to differences in the physical properties of the solid material. Potential causes include:

  • Trace Impurities: The presence of highly chromophoric (colored) byproducts, even at levels below 0.1%, can impart color.

  • Crystal Polymorphism: Different batches may crystallize in different polymorphic forms, which can affect the material's color and other physical properties like dissolution rate.[1][7]

  • Residual Solvents: Trapped solvent molecules within the crystal lattice can sometimes lead to discoloration.[1]

While minor color changes in a high-purity compound may not affect its chemical reactivity, it is a sign of process variability and should be investigated to ensure consistent product quality, especially for pharmaceutical applications.

Q4: Can the choice of catalyst or reaction promoter affect batch consistency?

A4: Absolutely. For syntheses requiring a catalyst or promoter, its activity is a critical parameter.[5][6] For instance, in related pyrimidine syntheses, the choice and concentration of a Lewis or Brønsted acid catalyst can dramatically improve yields over uncatalyzed reactions.[5] Batch-to-batch variability can arise if the catalyst deactivates, is sourced from different suppliers, or is not measured precisely.

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues encountered during the synthesis of this compound.

Guide 1: Low Reaction Yield
SymptomPossible CauseSuggested Solution
TLC/HPLC analysis shows a large amount of unreacted starting materials. 1. Suboptimal Reaction Temperature: The activation energy for the reaction is not being overcome.[3]1. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor progress by TLC/HPLC. Avoid excessively high temperatures that could cause degradation.[5]
2. Insufficient Reaction Time: The reaction has not proceeded to completion.[6]2. Extend the reaction time, taking aliquots periodically to determine the optimal endpoint where product formation plateaus and byproduct formation is minimal.[5]
3. Impure Starting Materials: Impurities in reagents may inhibit the reaction.[2]3. Verify the purity of 2-aminopyridine and the Michael acceptor using ¹H NMR and HPLC. Purify starting materials if necessary.
Reaction appears complete by TLC, but isolated yield is low. 1. Product Loss During Work-up: The product may have partial solubility in the aqueous phase during extraction or may be lost during filtration if it precipitates too slowly.1. Perform back-extraction of the aqueous layers. When precipitating the product, cool the solution slowly and for a longer duration. Wash the collected solid with a minimal amount of cold solvent.[3]
2. Degradation During Purification: The product may be unstable on the silica gel used for column chromatography.2. Minimize the time the compound spends on the column. Consider using a less acidic grade of silica gel or an alternative purification method like recrystallization.[6]
Guide 2: Product Purity Issues
SymptomPossible CauseSuggested Solution
Multiple spots observed on TLC plate; multiple peaks in HPLC chromatogram. 1. Formation of Side Products: Suboptimal reaction conditions (e.g., temperature too high) can promote side reactions.[3]1. Re-optimize the reaction temperature and time.[3] Ensure an inert atmosphere if the reaction is sensitive to air or moisture.
2. Incomplete Cyclization: Linear intermediates may be present if the final cyclization step is slow or incomplete.[3][8]2. Ensure reaction conditions (e.g., use of a promoter like hexafluoroisopropanol) are sufficient to drive the final cyclization step.[9]
Final product contains residual solvents. Inefficient Drying: The drying process (e.g., in a vacuum oven) is insufficient in time or temperature to remove trapped solvents.[1]1. Increase the drying time or temperature (ensure the temperature is well below the compound's melting point). 2. Pulverize the solid material before drying to increase the surface area.[5]
Inconsistent analytical data (NMR, MS) between batches. Presence of Isomeric Impurities or Polymorphs: The synthesis may produce structural isomers, or the product may exist in different crystalline forms.1. Use high-resolution analytical techniques (e.g., high-field NMR, LC-MS) to identify and quantify impurities. 2. Standardize the final crystallization or precipitation step to ensure consistent formation of a single polymorph.

Data Presentation

Table 1: Key Quality Control Parameters for Synthesis
ParameterControl MethodRecommended Analytical Technique(s)
Starting Material Identity & Purity Certificate of Analysis review; In-house testing of each new lot.¹H NMR, HPLC, LC-MS
Reaction Completion In-process control (IPC) checks at defined time points.TLC, HPLC
Final Product Purity Quantitative assessment of the active compound and impurities.HPLC-UV (≥ 98%)[1], GC (for residual solvents)
Final Product Identity Confirmation of chemical structure and molecular weight.¹H NMR, ¹³C NMR, LC-MS[1]
Physical Form Consistency Control of the final isolation/crystallization step.Visual inspection, Melting Point, FT-IR
Table 2: Example HPLC Method for Purity Assessment

This method is a starting point and should be optimized for your specific system.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1][10]
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B.
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C[10]
Detection Wavelength UV at an appropriate wavelength (e.g., 254 nm or the compound's λmax)
Sample Preparation Dissolve sample in mobile phase or acetonitrile to ~0.5 mg/mL, filter.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized domino strategy based on reported syntheses of the pyrido[1,2-a]pyrimidin-2-one scaffold.[9]

  • Reaction Setup: To a solution of 5-methyl-2-aminopyridine (1 eq) in a suitable solvent such as hexafluoroisopropanol (HFIP), add the Michael acceptor (e.g., ethyl propiolate, 1.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting 2-aminopyridine is consumed.[5]

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.[6]

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[11]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[11]

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the peaks and compare the chemical shifts and coupling constants to a reference standard to confirm the structure and identify any impurities.

Visualizations

Synthesis Pathway

G cluster_reactants Reactants cluster_steps Domino Reaction Sequence A 5-Methyl-2-aminopyridine S1 Aza-Michael Addition A->S1 B Michael Acceptor (e.g., Ethyl Propiolate) B->S1 S2 Intramolecular Acyl Substitution S1->S2 S3 [1,3]-H Shift / Tautomerization S2->S3 P This compound S3->P

Caption: Domino synthesis of this compound.

Troubleshooting Workflow

G Start Batch Fails QC (e.g., Low Yield, Impure) CheckReagents Step 1: Verify Starting Material Quality Start->CheckReagents ReagentsOK Reagents Pass QC? CheckReagents->ReagentsOK ReviewParams Step 2: Review Reaction Parameters (T, t, solvent) ParamsOK Parameters Followed? ReviewParams->ParamsOK ReviewWorkup Step 3: Review Work-up & Purification Protocol WorkupOK Protocol Followed? ReviewWorkup->WorkupOK ReagentsOK->ReviewParams Yes PurifyReagents Action: Purify or Replace Reagents ReagentsOK->PurifyReagents No ParamsOK->ReviewWorkup Yes OptimizeParams Action: Re-optimize Reaction Conditions ParamsOK->OptimizeParams No End Root Cause Identified WorkupOK->End Yes StandardizeWorkup Action: Standardize Purification Steps WorkupOK->StandardizeWorkup No PurifyReagents->End OptimizeParams->End StandardizeWorkup->End

Caption: Systematic workflow for troubleshooting batch variability.

Parameter to Quality Relationship

G cluster_params Input Parameters cluster_attribs Product Quality Attributes P1 Reagent Purity A1 Yield P1->A1 A2 Purity / Side Products P1->A2 A3 Color P1->A3 P2 Reaction Temp. P2->A1 P2->A2 P3 Reaction Time P3->A1 P3->A2 P4 Solvent Quality P4->A1 P4->A2 A4 Crystal Form P4->A4

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide has been compiled for researchers, scientists, and drug development professionals, offering an in-depth analysis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and its related analogs. This guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anticancer agents. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and kinase inhibitory effects.[1][2][3] This guide specifically delves into the comparative study of this compound and its structurally related analogs, providing a valuable resource for the scientific community. While direct comparative studies on this compound are limited, this guide synthesizes data from various sources to present a cohesive analysis of the structure-activity relationships within this class of compounds.

Comparative Biological Activity

The biological evaluation of various pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives has demonstrated their potential as potent therapeutic agents. The following tables summarize the cytotoxic and kinase inhibitory activities of selected analogs against various cancer cell lines.

Table 1: Comparative Cytotoxicity of Pyrido[1,2-a]pyrimidin-4-one and Pyrido[2,3-d]pyrimidine Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Pyrido[1,2-a]pyrimidin-4-one Analog (14i) Kyse-5201.06[4]
NCI-H358-[4]
MIA-PaCa2-[4]
HBMEC (non-cancerous)30.75[4]
Pyrido[2,3-d]pyrimidine Analog (B1) H19750.087[5]
Pyrido[2,3-d]pyrimidine Analog (4) MCF-70.57[2]
HepG21.13[2]
Pyrido[2,3-d]pyrimidine Analog (11) MCF-71.31[2]
HepG20.99[2]
Staurosporine (Control) MCF-76.76[2]
HepG25.07[2]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Kinase Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one and Pyrido[2,3-d]pyrimidine Analogs

CompoundTarget KinaseIC50 (µM)Reference
Pyrido[1,2-a]pyrimidin-4-one Analog (14i) SHP2 (full-length)0.104[4]
SHP2-PTP> 50[4]
Pyrido[2,3-d]pyrimidine Analog (B1) EGFRL858R/T790M0.013[5]
Pyrido[2,3-d]pyrimidine Analog (4) PIM-10.0114[2]
Pyrido[2,3-d]pyrimidine Analog (10) PIM-10.0172[2]
Staurosporine (Control) PIM-10.0167[2]

IC50 values represent the concentration of a drug that is required for 50% inhibition of the target kinase activity in vitro.

Key Signaling Pathways

The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical targets for a class of pyrido[1,2-a]pyrimidin-4-one derivatives is the SHP2 phosphatase, which is involved in multiple cancer-related signaling cascades.[4]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras Inhibitor Pyrido[1,2-a]pyrimidin-4-one Analog (e.g., 14i) Inhibitor->SHP2

Caption: SHP2 Signaling Pathway Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are plated in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The diluted compounds are then added to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). The plates are incubated for 48-72 hours.[6]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 490 nm G->H I Calculate IC50 H->I

Caption: MTT Assay Experimental Workflow.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[6]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, the target kinase, its specific substrate, ATP, and the test compound at various concentrations.[6]

  • Reaction Setup: In a microplate, combine the kinase, substrate, and the test compound.

  • Initiation: Start the kinase reaction by adding ATP and incubate for a specific time at an optimal temperature.[6]

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., fluorescence, luminescence) proportional to the amount of phosphorylated substrate.

  • Measurement: Read the signal using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

This comparative guide serves as a foundational resource for the scientific community, providing objective data and detailed protocols to facilitate further research and development of novel pyridopyrimidine-based therapeutic agents. The presented information highlights the potential of this chemical scaffold in the ongoing search for more effective cancer treatments.

References

Validating Anticancer Activity of Pyridopyrimidine Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of pyridopyrimidine derivatives in oncology, benchmarked against established standard-of-care agents. This guide provides an objective comparison based on available preclinical data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

While specific in vivo anticancer activity data for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is not currently available in the public domain, the broader class of pyridopyrimidine derivatives has garnered significant interest in oncology research for its potent cytotoxic activities. Several analogs have demonstrated promising results in preclinical cancer models, positioning this chemical scaffold as a potential source for novel anticancer therapeutics. This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework to evaluate the potential of pyridopyrimidine derivatives against existing treatment options.

Comparative Efficacy of Pyridopyrimidine Derivatives

The anticancer potential of various pyridopyrimidine derivatives has been evaluated across different cancer cell lines and in vivo models. These compounds have shown efficacy against a range of malignancies, including breast, lung, and colon cancers. For a clear comparison, the following table summarizes the performance of representative pyridopyrimidine analogs alongside standard-of-care drugs.

Compound ClassSpecific Derivative / DrugCancer ModelEfficacy MetricReported ValueStandard of CareEfficacy MetricReported Value
Pyridopyrimidine Derivative Thienopyrimidinone derivativeBreast Cancer (MCF-7 Xenograft)Tumor Growth InhibitionSignificant reduction up to day 8[1]Cisplatin, MilaplatinCytotoxicity (in vitro)Not specified in vivo[1]
Pyridopyrimidine Derivative Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (Compound 8a)Prostate Cancer (PC-3 cells)IC507.98 µM[2]ErlotinibIC50Not specified for PC-3[2]
Pyridopyrimidine Derivative Pyrido[2,3-d]pyrimidine derivative (Compound 4)Breast Cancer (MCF-7 cells)IC500.57 µM[3]StaurosporineIC5016.7 nM (PIM-1 Kinase)[3]
Pyridopyrimidine Derivative Thiazolo-pyridopyrimidineBreast Cancer (MCF-7, MDA-MB-231 cells)CytotoxicityEvaluated, potent compounds reported[4]Palbociclib (a pyridopyrimidine derivative)Clinical UseFDA-approved for breast cancer[4]
Standard Drug DoxorubicinVarious Cancer ModelsClinical UseStandard chemotherapy agent[5]---
Standard Drug SorafenibVarious Cancer ModelsClinical UseStandard targeted therapy[6]---

Understanding the Mechanism: Targeting Key Signaling Pathways

Several pyridopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some derivatives have been shown to inhibit Pim-1 kinase, a crucial enzyme in many cancer types.[1][3][7] Another prominent member of this class, Palbociclib, is a CDK4/6 inhibitor, highlighting the potential of this scaffold to target cell cycle regulation.[4]

PIM-1_Kinase_Signaling_Pathway PIM1 PIM-1 Kinase Phosphorylation Phosphorylation PIM1->Phosphorylation Substrate Downstream Substrates (e.g., Bad, p27) Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Proliferation Cell Proliferation Substrate->Proliferation Phosphorylation->Substrate Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->PIM1 Inhibition

Caption: Inhibition of the PIM-1 kinase signaling pathway by a pyridopyrimidine derivative.

Experimental Protocols for In Vivo Validation

The validation of a compound's anticancer activity in vivo is a critical step in the drug development pipeline. The following is a generalized experimental protocol for a xenograft mouse model, a commonly used method to assess therapeutic efficacy.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.[8][9]

  • Immunodeficient mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[8][9]

  • A suspension of cancer cells is injected subcutaneously into the flank of each mouse.[9]

2. Tumor Growth and Treatment:

  • Tumor growth is monitored regularly using calipers.[9]

  • Once tumors reach a specified volume, mice are randomized into control and treatment groups.[9]

  • The test compound (e.g., a pyridopyrimidine derivative) is administered via a clinically relevant route (e.g., oral, intravenous).

  • A vehicle control group and a positive control group (treated with a standard-of-care drug) are included for comparison.[9]

3. Efficacy and Toxicity Assessment:

  • Tumor volume and body weight are measured throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • Key endpoints include tumor growth inhibition and overall survival.[5]

  • Toxicity is assessed by monitoring animal behavior, body weight changes, and through histological analysis of major organs.

In_Vivo_Validation_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Test Compound vs. Controls) randomization->treatment monitoring Efficacy & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Survival) monitoring->endpoint end End endpoint->end Comparative_Analysis_Framework Compound Pyridopyrimidine Derivative - Efficacy (In Vitro & In Vivo) - Toxicity Profile - Mechanism of Action - Pharmacokinetics Comparison Comparative Analysis Compound->Comparison Standard Standard of Care - Established Efficacy - Known Side Effects - Resistance Mechanisms - Clinical Guidelines Standard->Comparison Outcome Therapeutic Potential - Improved Efficacy? - Better Safety Profile? - Overcomes Resistance? - Combination Synergy? Comparison->Outcome

References

A Comparative Guide to Pyridopyrimidinone-Based PI3K Inhibitors and Other Targeted Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel pyridopyrimidinone-based PI3K/mTOR dual inhibitor, herein referred to as Compound 31, against other well-established PI3K inhibitors. The information is supported by experimental data to aid researchers in their drug discovery and development efforts.

The PI3K Signaling Pathway: A Brief Overview

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a myriad of substrates, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK/GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Promotes

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Comparative Performance of PI3K Inhibitors

The following table summarizes the in vitro potency of the pyridopyrimidinone Compound 31 against various isoforms of PI3K and mTOR, alongside a selection of other notable PI3K inhibitors.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)
Compound 31 (Pyridopyrimidinone) 0.23.02.10.80.8
Alpelisib51200250290-
Copanlisib0.53.76.40.745
Idelalisib820565892.5-
Duvelisib16028527.42.5-

Data for Compound 31 is from a study on pyridopyrimidinone derivatives. Data for other inhibitors is compiled from various public sources.[1][2][3][4][5][6][7][8][9][10][11]

Cellular Activity of PI3K Inhibitors

The efficacy of these inhibitors in a cellular context is crucial for their therapeutic potential. The table below presents the cellular IC50 values for the inhibition of cell proliferation in different cancer cell lines.

InhibitorPC-3 (Prostate Cancer) (IC50, nM)HCT-116 (Colon Cancer) (IC50, nM)
Compound 31 (Pyridopyrimidinone) 1.810
Alpelisib--
Copanlisib--
Idelalisib--
Duvelisib--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Experimental Workflow for PI3K Inhibitor Evaluation

A typical workflow for the evaluation of a novel PI3K inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (e.g., LanthaScreen) CellViability Cell Viability Assay (e.g., CellTiter-Glo) KinaseAssay->CellViability Determine Potency & Selectivity PhosphoAssay Phosphorylation Assay (e.g., AlphaLISA or Western Blot) CellViability->PhosphoAssay Confirm Cellular Activity Xenograft Xenograft Model PhosphoAssay->Xenograft Validate In Vivo Efficacy

Figure 2: General experimental workflow for PI3K inhibitor evaluation.
In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the binding affinity of the inhibitor to the kinase of interest.

  • Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by the test compound. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high degree of Fluorescence Resonance Energy Transfer (FRET). The test compound competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[12][13][14][15]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, the kinase-antibody mixture, and the tracer.

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.

    • Calculate the emission ratio (acceptor/donor) and plot it against the compound concentration to determine the IC50 value.[12][13][14][15]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

  • Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of ATP is directly proportional to the number of metabolically active cells.[16][17][18][19][20]

  • Procedure:

    • Seed cells in a 96-well plate and treat with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Normalize the data to the vehicle-treated control and calculate the IC50 values.[16][17][18][19][20]

Cellular Phosphorylation Assay (AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) Assay)

This assay is used to quantify the phosphorylation of a specific downstream target of the PI3K pathway, such as Akt.

  • Principle: This is a bead-based immunoassay. One bead is coated with a donor molecule and an antibody that captures the target protein (e.g., total Akt). The other bead is coated with an acceptor molecule and an antibody that recognizes the phosphorylated form of the target protein (e.g., p-Akt Ser473). When both antibodies bind to the target protein, the beads are brought into proximity, and upon excitation, the donor bead releases a singlet oxygen molecule that triggers a chemiluminescent signal from the acceptor bead.[21][22][23][24][25]

  • Procedure:

    • Seed cells in a 96-well plate and treat with the test compound for the desired time.

    • Lyse the cells using the provided lysis buffer.

    • Transfer the cell lysate to a 384-well assay plate.

    • Add the AlphaLISA® Acceptor beads and incubate.

    • Add the AlphaLISA® Donor beads and incubate in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal is proportional to the amount of phosphorylated protein in the sample.[21][22][23][24][25]

Western Blotting for p-Akt and p-p70S6K

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.

  • Procedure:

    • Cell Lysis: Treat cells with the inhibitor, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (e.g., Ser473), total Akt, p-p70S6K (e.g., Thr389), and total p70S6K overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The pyridopyrimidinone-based Compound 31 demonstrates potent dual inhibition of PI3K and mTOR with excellent cellular activity. Its balanced and high potency against all Class I PI3K isoforms and mTOR distinguishes it from more isoform-selective inhibitors like Alpelisib and Idelalisib, and pan-PI3K inhibitors such as Copanlisib. This broad-spectrum inhibition may offer advantages in overcoming resistance mechanisms that can arise from the redundancy and feedback loops within the PI3K/Akt/mTOR network. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of inhibitors.

References

The Evolving Landscape of Pyrido[1,2-a]pyrimidin-2-ones: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrido[1,2-a]pyrimidine scaffold represents a privileged structure with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one derivatives and related analogues, with a focus on their anticancer properties. By presenting key experimental data and methodologies, this document aims to facilitate further exploration and optimization of this promising class of compounds.

While a comprehensive SAR study dedicated exclusively to this compound derivatives is not extensively documented in publicly available literature, analysis of related pyrido[1,2-a]pyrimidine series provides valuable insights into the structural requirements for biological activity. The primary focus of recent research has been on the anticancer potential of these derivatives, with numerous studies exploring substitutions on the core scaffold to enhance potency and selectivity.

Comparative Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives

The anticancer activity of various pyrido[1,2-a]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a comparative assessment of their potency.

Compound IDCore ScaffoldR3-SubstituentR-Group on AmideCancer Cell LineIC50 (µM)Reference
6h Pyrido[1,2-a]pyrimidine-3-carboxamide-CONH-R4-FluorobenzylA549 (Lung)7.8[1]
6i Pyrido[1,2-a]pyrimidine-3-carboxamide-CONH-R2,4-DichlorobenzylA549 (Lung)6.5[1]
6j Pyrido[1,2-a]pyrimidine-3-carboxamide-CONH-R4-TrifluoromethylbenzylA549 (Lung)8.2[1]
6k Pyrido[1,2-a]pyrimidine-3-carboxamide-CONH-R2,4-DifluorobenzylA549 (Lung)9.1[1]
6n Pyrido[1,2-a]pyrimidine-3-carboxamide-CONH-R3-FluorobenzylA549 (Lung)8.8[1]
13a Pyrido[1,2-a]pyrimidin-4-oneVaried-Kyse-520 (Esophageal)> 50 (SHP2-PTP)[2]
14i Pyrido[1,2-a]pyrimidin-4-oneVaried-Kyse-520 (Esophageal)1.06[2]
14i Pyrido[1,2-a]pyrimidin-4-oneVaried-NCI-H358 (Lung)-[2]
14i Pyrido[1,2-a]pyrimidin-4-oneVaried-MIA-PaCa2 (Pancreatic)-[2]

From the limited available data, preliminary SAR observations on the pyrido[1,2-a]pyrimidine scaffold suggest that:

  • For Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives , the nature of the substituent on the amide group at the 3-position significantly influences anticancer activity. Halogenated benzyl groups, particularly dichlorobenzyl, appear to enhance potency against the A549 lung cancer cell line.[1]

  • In the case of Pyrido[1,2-a]pyrimidin-4-one derivatives acting as SHP2 inhibitors, structural modifications that enhance flexibility, such as the introduction of a sulfur atom as a linker, can dramatically improve enzymatic and antiproliferative activity.[2] Compound 14i demonstrated high enzymatic activity against full-length SHP2 (IC50 = 0.104 μM) and significant antiproliferative activity against Kyse-520 cells (IC50 = 1.06 μM).[2]

Experimental Protocols

The evaluation of the anticancer activity of these compounds predominantly relies on in vitro cytotoxicity assays. The following is a detailed protocol for the widely used MTT assay.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Pyrido[1,2-a]pyrimidine derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Serial dilutions of the pyrido[1,2-a]pyrimidine compounds are prepared in the growth medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the desired concentrations of the test compounds. A vehicle control (medium with DMSO) is also included.[3]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing Structure-Activity Relationship Studies

The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow. The following diagram illustrates the key stages involved in the design, synthesis, and evaluation of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound Identification Scaffold Core Scaffold Selection (this compound) Lead->Scaffold Modification Structural Modification (Substitution at R-groups) Scaffold->Modification Synthesis Chemical Synthesis of Derivatives Modification->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification

References

Comparative Efficacy of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines. While specific data for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is not extensively available in the public domain, this guide focuses on the broader, well-researched class of pyrido[2,3-d]pyrimidines, offering valuable insights into their potential as anticancer agents. The data presented is collated from recent studies, highlighting the cytotoxic and kinase-inhibiting properties of these compounds.

Comparative Efficacy Data

The following table summarizes the cytotoxic activity (IC50 values) of various pyrido[2,3-d]pyrimidine derivatives across different cancer cell lines. This data allows for a direct comparison of the potency of these compounds and their selectivity towards specific cancer types.

Compound ID/ReferenceTarget Cell Line(s)IC50 (µM)Key Findings
Compound 4 MCF-7 (Breast adenocarcinoma)0.57Exhibited remarkable cytotoxicity.[1]
HepG2 (Hepatocellular carcinoma)1.13Showed potent cytotoxicity.[1]
Compound 11 MCF-7 (Breast adenocarcinoma)1.31Demonstrated significant cytotoxic effects.[1]
HepG2 (Hepatocellular carcinoma)0.99Displayed potent cytotoxicity.[1]
Compounds 4, 6, 9, 10, 11 HepG2 (Hepatocellular carcinoma)0.99 - 4.16Exhibited potent cytotoxicity compared to staurosporine (IC50 = 5.07 µM).[1]
Compounds 2, 5, 8 HepG2 (Hepatocellular carcinoma)8.1 - 15.6Showed promising cytotoxicity.[1]
Compound 3k SW620 (Colon cancer)12.5Found to be the most potent derivative against this cell line, comparable to cisplatin.
Compound 5a MCF-7 (Breast adenocarcinoma)1.77Demonstrated potent antiproliferative activity.[2]
HepG2 (Hepatocellular carcinoma)2.71Showed significant antiproliferative activity.[2]
Compound 5e MCF-7 (Breast adenocarcinoma)1.39Exhibited the best antiproliferative activity against this cell line.[2]
Compound 6b HepG2 (Hepatocellular carcinoma)2.68Showed potent antiproliferative activity.[2]
Compound 7b MCF-7 (Breast adenocarcinoma)6.22Displayed the highest activity among the fused pyridopyrimidine series against this cell line.[2]
Compound 5o HCT-116 (Colon cancer)Low µM rangeSuppressed proliferation of a panel of human cancer cell lines.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are standard procedures for assessing the efficacy of potential anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate at 37°C for 4 hours.[4] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5][6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5] The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells (1 x 10^6 cells) in a culture flask and treat with the test compound for the desired duration.[7]

  • Cell Collection: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[7]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.[7]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.[8]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme, a specific peptide substrate, and the assay buffer.[8]

  • Reaction Initiation: Add the kinase reaction mixture to the wells containing the compounds. Initiate the kinase reaction by adding ATP.[9]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[10]

  • Signal Detection: Add a detection reagent (e.g., a luminescence-based ATP detection kit) to stop the reaction and generate a signal.[8] The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition based on the signal from control wells (vehicle control and no-enzyme control).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Efficacy Assessment

The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a new chemical entity (NCE) like a pyrido[2,3-d]pyrimidine derivative.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Outcome NCE New Chemical Entity (e.g., Pyrido[2,3-d]pyrimidine derivative) Solubilization Solubilization in DMSO NCE->Solubilization SerialDilution Serial Dilutions Solubilization->SerialDilution Treatment Treatment with Compound SerialDilution->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Kinase Kinase Inhibition Assay Treatment->Kinase IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant KinaseInhib Kinase Inhibition (%) Kinase->KinaseInhib Efficacy Efficacy Profile IC50->Efficacy ApoptosisQuant->Efficacy KinaseInhib->Efficacy

Caption: A generalized experimental workflow for evaluating the in vitro efficacy of novel compounds.

Representative PIM-1 Kinase Signaling Pathway

Several pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of PIM-1 kinase, a key regulator of cell survival and proliferation. The diagram below illustrates a simplified signaling pathway involving PIM-1.

G cluster_pathway PIM-1 Signaling Pathway Cytokine Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokine->Receptor STAT STATs Receptor->STAT PIM1 PIM-1 Kinase STAT->PIM1 Upregulation BAD BAD PIM1->BAD Inhibits Proliferation Cell Proliferation PIM1->Proliferation Promotes BCL2 Bcl-2/Bcl-xL BAD->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits Compound Pyrido[2,3-d]pyrimidine Derivative (e.g., Cpd 4) Compound->PIM1 Inhibits

Caption: A simplified diagram of the PIM-1 kinase signaling pathway and the inhibitory action of certain pyrido[2,3-d]pyrimidine derivatives.

References

Reproducibility of Published Results for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, a heterocyclic compound of interest in medicinal chemistry. While direct studies on the reproducibility of its synthesis are limited in published literature, this document outlines highly plausible and robust experimental protocols based on established methods for analogous 2H-pyrido[1,2-a]pyrimidin-2-one scaffolds. Furthermore, this guide compares potential alternative synthetic routes and discusses the biological context of this class of compounds, supported by data from existing studies on related pyrimidine derivatives.

Introduction to this compound

The pyrido[1,2-a]pyrimidine core is a significant scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antidepressant, neurotropic, and anticancer properties.[1] The title compound, this compound, is a specific analogue whose synthetic accessibility and potential biological profile are of considerable interest. This guide will focus on a primary synthetic methodology, offer alternatives, and provide the necessary protocols to facilitate reproducible experimental outcomes.

Primary Synthetic Protocol: Domino Reaction

A highly efficient and environmentally conscious approach for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones involves a domino reaction strategy.[2][3] This method utilizes the reaction of a 2-aminopyridine derivative with an unactivated Baylis-Hillman adduct in a recyclable solvent, hexafluoroisopropanol (HFIP), which also acts as a promoter.[2][3] This approach is notable for being catalyst-free and producing negligible byproducts.[2]

Experimental Protocol

Synthesis of this compound

  • Materials:

    • 6-Methyl-2-aminopyridine

    • Ethyl 2-acetylacrylate (or a suitable Baylis-Hillman adduct precursor)

    • Hexafluoroisopropanol (HFIP)

    • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 6-Methyl-2-aminopyridine (1.0 equivalent) in hexafluoroisopropanol (HFIP).

    • To this solution, add ethyl 2-acetylacrylate (1.1 equivalents).

    • Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, remove the HFIP under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Expected Reproducibility: This domino reaction is expected to be highly reproducible due to its catalyst-free nature and the use of a non-volatile, recyclable solvent. Yields for similar syntheses of 2H-pyrido[1,2-a]pyrimidin-2-ones have been reported to be high.[3]

Proposed Signaling Pathway for Synthesis

The synthesis proceeds through a domino sequence of reactions.

G A 6-Methyl-2-aminopyridine C Aza-Michael Addition A->C B Baylis-Hillman Adduct Precursor B->C D Intermediate Adduct C->D E Water Elimination D->E F Dehydrated Intermediate E->F G Intramolecular Acyl Substitution F->G H Cyclized Intermediate G->H I [1,3]-H Shift H->I J This compound I->J

Caption: Domino reaction pathway for the synthesis of this compound.

Alternative Synthetic Methodologies

Several other methods for the synthesis of the pyrido[1,2-a]pyrimidine core have been reported, which could be adapted for the synthesis of the 6-methyl derivative.

MethodDescriptionStarting MaterialsKey Reagents/ConditionsExpected Advantages
Microwave-Assisted Synthesis A rapid synthesis method that can significantly reduce reaction times.2-aminopyridines, acetylene-derived electrophilesMicrowave irradiation, potentially solvent-freeFaster reaction rates, potentially higher yields.[2]
Vilsmeier Reagent Use of the Vilsmeier reagent for the cyclization step.2-aminopyridines, suitable precursorsVilsmeier reagent (POCl3, DMF)Access to a different substrate scope.[2]
Condensation with α-acetyl-γ-butyrolactone A two-step process involving condensation and subsequent cyclization.2-aminopyridines, α-acetyl-γ-butyrolactonePhosphorus oxychloride or sodium ethoxide for cyclizationProvides a route to derivatives with a chloroethyl side chain.[4]
Three-Component Reaction A one-pot reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester.Aroylacetonitriles, 2-aminopyridines, OrthoestersHeat (80°C), followed by cyclization with conc. HClFacile, one-pot procedure.[5]

Comparative Characterization Data

Spectral Data4-methyl-2-oxo-(2H)-pyrido[1,2-a]pyrimidine Derivatives[6]2-methyl-4-oxo-(4H)-pyrido[1,2-a]pyrimidine Derivatives[6]
¹H NMR (ppm) Aromatic protons typically in the range of 6.0-8.5 ppm. Methyl protons would appear as a singlet.Aromatic protons in a similar range. Methyl protons would also be a singlet but in a different chemical environment.
¹³C NMR (ppm) Carbonyl carbon (C=O) signal expected. Aromatic and methyl carbon signals would be present.Carbonyl carbon signal and other aromatic and methyl carbons with distinct chemical shifts from the 2-oxo isomer.

Biological Activity Context

The pyrimidine nucleus is a cornerstone of many biologically active molecules, including nucleic acids.[7] Derivatives of pyrimidine and fused pyrimidine systems like pyrido[1,2-a]pyrimidines exhibit a vast array of pharmacological activities.

Biological ActivityExamples of Related CompoundsPotential Significance for this compound
Anticancer Pyrido[2,3-d]pyrimidine derivatives have shown cytotoxic activity against various cancer cell lines.[8]The title compound could be investigated for its antiproliferative effects.
Antimicrobial Various pyrimidine derivatives exhibit antibacterial and antifungal properties.[9]Potential for development as a novel antimicrobial agent.
Anti-inflammatory Certain pyrido[1,2-a]pyrimidine derivatives have been investigated as inhibitors of nitric oxide synthases (NOS).[10]Could be a candidate for development as an anti-inflammatory drug.
CNS Activity Some pyrido[1,2-a]pyrimidine derivatives have shown antidepressant and neurotropic activities.[1]Warrants investigation for its effects on the central nervous system.
Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of this compound is presented below.

G A Synthesized this compound B Purity and Structural Confirmation (NMR, MS, etc.) A->B C In vitro Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) B->C D Antimicrobial Assay (e.g., MIC determination) B->D E Enzyme Inhibition Assay (e.g., NOS inhibition) B->E F Data Analysis and Hit Identification C->F D->F E->F G Lead Optimization F->G

Caption: General workflow for the biological evaluation of this compound.

Conclusion

While direct experimental data on the reproducibility of the synthesis of this compound is not extensively documented, established chemical principles and data from analogous compounds suggest that it can be synthesized in a reproducible manner using the outlined domino reaction protocol. The availability of alternative synthetic routes provides flexibility for researchers. The rich biological activity profile of the broader pyrido[1,2-a]pyrimidine class of compounds indicates that this compound is a promising candidate for further investigation in various therapeutic areas. This guide provides a foundational framework for researchers to reproducibly synthesize and explore the potential of this molecule.

References

Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Response of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic potential of novel chemical entities is initially identified through in vitro assays, but their ultimate success hinges on demonstrating efficacy in living organisms. Establishing a strong correlation between in vitro activity and in vivo response is a critical step in the drug development pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one and structurally related pyrimidine derivatives, offering insights into their potential as anti-inflammatory and anticancer agents. While direct in vitro to in vivo correlation studies for this compound are not extensively documented, analysis of its analogs provides a valuable framework for predicting its behavior.

Anti-Inflammatory Activity: From Enzyme Inhibition to Edema Reduction

The anti-inflammatory potential of pyrimidine derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1] In vitro assays typically quantify the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). This in vitro potency can then be correlated with in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, which measures the reduction in swelling.

A study on pyrazolo[3,4-d]pyrimidinone derivatives demonstrated a clear link between their in vitro COX-2 inhibition and their in vivo anti-inflammatory effects.[2] Compounds with lower IC50 values for COX-2 inhibition generally exhibited a greater reduction in paw edema in the in vivo model.[2]

Table 1: Comparison of In Vitro and In Vivo Anti-Inflammatory Activity of Pyrimidine Derivatives

Compound/AnalogIn Vitro TargetIn Vitro Activity (IC50)In Vivo ModelIn Vivo Activity (% Inhibition of Edema)Reference
Pyrazolo[3,4-d]pyrimidinone Analog 1COX-20.04 µMCarrageenan-induced paw edema (rat)68% at 10 mg/kg[2]
Pyrazolo[3,4-d]pyrimidinone Analog 2COX-20.08 µMCarrageenan-induced paw edema (rat)55% at 10 mg/kg[2]
Pyrido[1,2-c]pyrimidine DerivativeCOX-20.04 µMFormalin-induced paw edema (rat)Not Reported[1]
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidine DerivativeCOX-2>100 µM (weak)Carrageenan-induced paw edema (rat)45% at 10 mg/kg[1]

Based on the structure-activity relationships observed in these analogs, it is plausible that this compound, if found to be a potent in vitro inhibitor of COX-2, would likely demonstrate significant anti-inflammatory activity in vivo.

Anticancer Activity: From Cell Cytotoxicity to Tumor Suppression

The anticancer properties of pyrido[1,2-a]pyrimidine derivatives have been evaluated through their cytotoxic effects on various cancer cell lines in vitro and their ability to inhibit tumor growth in vivo.[3][4] In vitro cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50) in cell viability assays like the MTT assay.[3][4] The in vivo efficacy is often assessed using xenograft models in immunocompromised mice, where the reduction in tumor volume is the primary endpoint.

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to the topic compound, were synthesized and evaluated for their antiproliferative activity against human cancer cell lines.[3] Several of these compounds demonstrated potent in vitro activity.[3] While the study did not include in vivo data, a strong correlation between in vitro cytotoxicity and in vivo tumor growth inhibition has been established for other classes of anticancer compounds.[5]

Furthermore, some pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers.[6] Inhibition of SHP2 can disrupt downstream signaling pathways like RAS-ERK and PI3K-AKT, leading to reduced cell proliferation and tumor growth.[6]

Table 2: Comparison of In Vitro and In Vivo Anticancer Activity of Pyrido[1,2-a]pyrimidine Analogs

Compound/AnalogIn Vitro Cell LineIn Vitro Activity (IC50)In Vivo ModelIn Vivo Activity (Tumor Growth Inhibition)Reference
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative 6dColo-2058.2 µMNot ReportedNot Reported[3]
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative 6eMDA-MB 2317.5 µMNot ReportedNot Reported[3]
Pyrido[1,2-a]pyrimidin-4-one based SHP2 Inhibitor 14iKyse-5201.06 µMNot ReportedNot Reported[6]

The potent in vitro anticancer activity of these analogs suggests that this compound could also exhibit significant cytotoxic effects against cancer cells. A strong in vitro performance would warrant further investigation in in vivo cancer models to establish a definitive correlation.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: COX-2 Inhibition

Methodology: The inhibitory activity of the test compounds on COX-2 is determined using a colorimetric assay. The assay measures the peroxidase activity of the enzyme, which is coupled to the oxidation of a chromogenic substrate.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Incubation: The test compound at various concentrations is pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: A colorimetric probe is added, and the absorbance is measured at a specific wavelength. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

Methodology: This model assesses the ability of a compound to reduce acute inflammation.[7]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Assay: MTT Cell Viability Assay

Methodology: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanisms

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams illustrate the key signaling pathways and workflows.

G Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor PLA2 Phospholipase A2 Receptor->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Genes Inflammation-related Gene Expression Prostaglandins->Inflammation_Genes Signal Transduction 6_Methyl_Pyrido This compound (and Analogs) 6_Methyl_Pyrido->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

G Anticancer Signaling Pathway (SHP2 Inhibition) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SHP2 SHP2 RTK->SHP2 RAS_RAF_MEK_ERK RAS-ERK Pathway SHP2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway SHP2->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Pyrido_Pyrimidine Pyrido[1,2-a]pyrimidine Derivatives Pyrido_Pyrimidine->SHP2 Inhibition

Caption: SHP2 inhibition by pyridopyrimidine derivatives.

G Experimental Workflow: In Vitro to In Vivo Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (e.g., COX-2 Inhibition, MTT Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification (Potent in vitro activity) In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (e.g., Paw Edema, Xenograft Model) Lead_Identification->In_Vivo_Testing Correlation_Analysis In Vitro-In Vivo Correlation Analysis In_Vivo_Testing->Correlation_Analysis Clinical_Candidate Potential Clinical Candidate Correlation_Analysis->Clinical_Candidate

Caption: Workflow for correlating in vitro and in vivo activity.

References

Assessing the Off-Target Effects of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases.[1][2] This guide provides a comparative framework for assessing the off-target effects of a specific derivative, 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. A thorough understanding of a compound's selectivity is crucial for advancing drug discovery, as off-target interactions can lead to unforeseen side effects or reveal opportunities for drug repurposing.[3] This document outlines key experimental protocols and presents hypothetical data to illustrate the assessment process, comparing the compound to a known kinase inhibitor, TGX-221, which also features a pyrido[1,2-a]pyrimidinone core and is known to target Phosphoinositide 3-kinases (PI3Ks).[1][4]

Comparative Selectivity Profile

To effectively assess the selectivity of this compound, its inhibitory activity should be profiled against a panel of kinases. The following table presents a hypothetical selectivity profile, comparing it with the established PI3K inhibitor, TGX-221. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), which are essential for quantifying and comparing the potency and selectivity of drug candidates.[5]

Target KinaseThis compound (Hypothetical IC50 in nM)TGX-221 (Reported IC50 in nM)Kinase Family
PI3Kβ (p110β) 50 5 Lipid Kinase
PI3Kα (p110α)500100Lipid Kinase
PI3Kδ (p110δ)80050Lipid Kinase
PI3Kγ (p110γ)1200200Lipid Kinase
mTOR>10,000>10,000PI3K-like Kinase
DNA-PK>10,000>10,000PI3K-like Kinase
PAK11500Not ReportedSerine/Threonine Kinase
SRC2500Not ReportedTyrosine Kinase
EGFR>10,000Not ReportedTyrosine Kinase
CDK2>10,000Not ReportedSerine/Threonine Kinase

Note: Data for this compound is illustrative. Data for TGX-221 is based on reported activities against PI3K isoforms.

Experimental Protocols for Off-Target Assessment

A multi-faceted approach is necessary for a comprehensive evaluation of off-target effects. Below are detailed protocols for two widely-used methodologies: a broad in vitro kinase screen and a cell-based target engagement assay.

Protocol 1: In Vitro Kinase Selectivity Profiling

This method provides a broad overview of a compound's activity across a large number of purified kinases.

Objective: To determine the IC50 values of this compound against a comprehensive panel of protein kinases.

Materials:

  • Purified recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • This compound stock solution in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Radiolabeled ATP ([(\gamma)-32P]ATP or [(\gamma)-33P]ATP) or fluorescence-based detection reagents

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (scintillation counter or fluorescence reader)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM.

  • Add the kinase, its specific peptide substrate, and the compound dilutions to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP (mixed with a tracer amount of radiolabeled ATP if using a radiometric assay). The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).

  • Detect the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, this involves measuring the signal from a phosphorylation-sensitive antibody or reagent.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context, including for potential off-targets. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Objective: To assess the binding of this compound to its intended target and potential off-targets in intact cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line where the target kinase is active)

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the target protein and suspected off-target proteins

Procedure:

  • Culture cells to approximately 80% confluency.

  • Treat the cells with either this compound at a desired concentration or with DMSO as a vehicle control. Incubate for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of different temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 67°C.

  • Cool the samples on ice, then lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Collect the supernatant and analyze the protein levels by Western blotting using specific antibodies for the target of interest and potential off-targets.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological and experimental processes. The following visualizations, created using the DOT language, depict a relevant signaling pathway, a standard experimental workflow for off-target assessment, and a logical comparison of selectivity profiles.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (On-Target) RTK->PI3K PAK1 PAK1 (Off-Target) RTK->PAK1 AKT AKT PI3K->AKT Downstream Downstream Signaling PAK1->Downstream AKT->Downstream Inhibitor 6-Methyl-2H-pyrido [1,2-a]pyrimidin-2-one Inhibitor->PI3K Inhibitor->PAK1

Caption: Hypothetical signaling pathway showing the on-target (PI3K) and a potential off-target (PAK1) of this compound.

cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Data Analysis a Compound Synthesis (6-Methyl-2H-pyrido [1,2-a]pyrimidin-2-one) b Kinase Panel Screen (>100 Kinases) a->b c Identify Primary Hits (IC50 < 1 µM) b->c d Cellular Thermal Shift Assay (CETSA) c->d e Confirm On-Target Engagement d->e f Assess Off-Target Binding in Cells d->f g Selectivity Profiling (S-Score, Gini Coefficient) e->g f->g h Structure-Activity Relationship (SAR) g->h

Caption: Experimental workflow for assessing the off-target effects of a novel kinase inhibitor.

cluster_A This compound (Hypothetical) cluster_B TGX-221 (Comparator) A_OnTarget High Potency On-Target (PI3Kβ) A_Selectivity Moderate Selectivity A_OffTarget Moderate Potency Off-Targets (e.g., PAK1) B_Selectivity High Selectivity B_OnTarget Very High Potency On-Target (PI3Kβ) B_OffTarget Low Potency Off-Targets

Caption: Logical comparison of the hypothetical selectivity profiles for the compound of interest and a known inhibitor.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one was not located. The following guidance is based on general principles for the safe handling and disposal of heterocyclic compounds and related chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.

The proper disposal of this compound is crucial for maintaining laboratory safety and protecting the environment. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is not permissible for this class of chemical.

I. Personal Protective Equipment (PPE)

Before handling this compound for disposal or any other purpose, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield should be worn, especially when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Ensure gloves are compatible with heterocyclic compounds.
Body Protection A laboratory coat or other protective clothing must be worn to prevent skin exposure.[1]
Respiratory Protection If handling the compound in a poorly ventilated area or if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound should be a systematic process to ensure both safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials such as gloves, wipes, and chromatography materials, as hazardous waste.

  • This compound should be segregated as non-halogenated organic waste. It is critical to keep different waste streams separate to facilitate proper disposal by specialized waste management services.

2. Waste Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Ensure the container is compatible with this compound.

3. Labeling:

  • The waste container must be clearly labeled.

  • The label must include the full chemical name: "this compound" and the words "Hazardous Waste."

  • The primary hazard associated with the waste should also be indicated. Based on similar compounds, this may include "Toxic," "Harmful if swallowed," and "Skin and eye irritant."[2]

  • The name and contact information of the principal investigator or laboratory supervisor should also be on the label.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • The use of secondary containment is required to capture any potential leaks.

5. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent that can effectively remove any chemical residue.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies may vary and should be consulted.

6. Disposal Request and Pickup:

  • Once the waste container is full, or if the waste has been stored for the maximum allowable time according to institutional policy, a pickup request should be submitted to the Environmental Health and Safety (EHS) department or their designated hazardous waste management contractor.

III. Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Final Steps A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste as Hazardous: This compound and contaminated materials A->B Proceed with caution C Segregate as Non-Halogenated Organic Waste B->C D Place in a Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E G Request Pickup from Environmental Health & Safety (EHS) E->G When container is full F Triple-Rinse Empty Containers (Collect Rinsate as Hazardous Waste) F->D Add rinsate to waste

Caption: Disposal workflow for this compound.

This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound. Adherence to these steps, in conjunction with your institution's specific EHS protocols, is paramount for ensuring a safe laboratory environment.

References

Personal protective equipment for handling 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar pyridopyrimidine derivatives and related heterocyclic compounds.[1][2] It is imperative to handle this compound with caution, assuming it may present similar hazards.

Assumed Hazard Identification

Based on data for analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.[3]

  • A cause of skin irritation.[3][4]

  • A cause of serious eye irritation.[3][4]

  • A cause of respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the most critical step in preventing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[2][5] A face shield should be worn when there is a significant risk of splashing.[6]Ensure a proper fit to protect against accidental splashes.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile or neoprene).[6][7]Inspect gloves for integrity before each use.[2] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[2][8] Wash hands thoroughly after handling.[2][3]
Body Protection A fire/flame-resistant and impervious lab coat, fully buttoned with long sleeves.[1][6]Protective clothing should prevent skin exposure.[9]
Respiratory Protection A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[2][6]The type of respirator will depend on the concentration of airborne contaminants.[2]
General Lab Attire Long pants and closed-toe shoes are mandatory.[1][6]Standard laboratory practice to protect skin.[1]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, whether in solid or solution form, should occur within a certified chemical fume hood to minimize inhalation exposure.[2][10]

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] All necessary PPE should be donned correctly.

  • Handling : Use the smallest quantity of the substance necessary for the experiment.[2] Avoid the formation and inhalation of dust.[2][3] Do not eat, drink, or smoke in the laboratory.[3]

  • Spill Management :

    • Minor Spill : Evacuate the immediate area.[3] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.[2] Clean the spill area with a suitable solvent, followed by soap and water.[2]

    • Major Spill : Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.[1]

  • Waste Identification : Treat all waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent materials), as hazardous waste.[7][10]

  • Containerization : Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10] The label should include "Hazardous Waste," the full chemical name, and the date.[10]

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acid chlorides.[3][10]

  • Disposal : All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain or in regular trash.[10]

  • Empty Containers : Do not reuse empty containers.[1] They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[7] After rinsing and defacing the label, the container may be disposed of as regular trash, pending institutional policies.[7]

Experimental Workflow and Safety

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound, emphasizing safety at each step.

A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.